1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester
Description
Propriétés
InChI |
InChI=1S/C13H17N2O5/c1-12(2)7-8(13(3,4)15(12)19)11(18)20-14-9(16)5-6-10(14)17/h7H,5-6H2,1-4H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVOZPVFXICWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1[O])(C)C)C(=O)ON2C(=O)CCC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958631 | |
| Record name | (3-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37558-29-5 | |
| Record name | 3-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37558-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester: Properties and Applications in Spin Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester is a pivotal tool in the field of molecular biology and biophysics.[1][2][3] As an amine-selective spin labeling agent, it facilitates the exploration of protein and RNA structure, dynamics, and interactions through Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and the underlying principles of its application in site-directed spin labeling (SDSL).
Core Chemical and Physical Properties
This spin labeling reagent is an N-hydroxysuccinimide ester derivative of the nitroxide spin label 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl, also known as "tempyo".[3] The NHS ester moiety renders it an active acylating agent that readily reacts with primary amino groups, such as the N-terminus of proteins and the epsilon-amino group of lysine residues.[1][3][4]
| Property | Value |
| Synonyms | NSC 319633, OXYL-1-NHS, 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide ester, Tempyo Ester |
| CAS Number | 37558-29-5 |
| Molecular Formula | C₁₃H₁₇N₂O₅ |
| Molecular Weight | 281.3 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | DMF: 10 mg/ml, DMSO: 20 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 0.3 mg/ml |
| λmax | 219 nm |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years when stored at -20°C |
Reactivity and Stability
The reactivity of the NHS ester is highly pH-dependent. The optimal pH for the reaction with primary amines is between 8.3 and 8.5.[4] In this pH range, the primary amines are sufficiently deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester is minimized. At lower pH, the amine groups are protonated and less reactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can compete with the labeling reaction and reduce efficiency.[4] For instance, the half-life of NHS esters can be several hours at pH 7 and 4°C, but this can decrease to minutes at pH 8.6.[4] It is also crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[5]
While specific kinetic data for the reaction of 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester with amino acids were not found in the reviewed literature, the general principles of NHS ester chemistry apply. Besides the primary amino groups of lysine and the N-terminus, side reactions with other nucleophilic amino acid side chains such as serine, threonine, and tyrosine have been reported for NHS esters, particularly at higher pH and with prolonged reaction times.
Experimental Protocols
Protein Labeling with this compound
This protocol outlines a general procedure for the covalent labeling of a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.3)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column (e.g., PD-10) or dialysis equipment
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the optimal pH of 8.3-8.5. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis. The recommended protein concentration is 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, allow the vial of this compound to warm to room temperature to prevent moisture condensation. Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the labeling reagent over the protein. The final concentration of the organic solvent in the reaction mixture should be less than 10% to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM.
-
Purification: Remove the unreacted spin label and byproducts from the labeled protein using a desalting column or dialysis against an appropriate buffer. This step is critical to avoid interference from free spin labels in subsequent EPR measurements.
Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of spin labels per protein molecule, can be estimated using UV-Vis spectrophotometry. However, as the nitroxide radical itself does not have a strong chromophore in the easily accessible UV-Vis range, this method is less straightforward than for fluorescent dyes. A more common approach for spin labels is to use EPR spectroscopy to quantify the concentration of the bound spin label and compare it to the known protein concentration.
EPR-based Quantification Protocol:
-
Acquire EPR Spectrum: Record the continuous-wave (CW) EPR spectrum of the purified, labeled protein.
-
Double Integration: Calculate the double integral of the EPR spectrum to obtain an area proportional to the number of spins in the sample.
-
Standard Curve: Prepare a series of known concentrations of a stable nitroxide standard (e.g., TEMPO) and record their EPR spectra under the same conditions. Create a standard curve by plotting the double integral of the standard spectra against their concentrations.
-
Calculate Concentration: Use the standard curve to determine the concentration of the spin label in the protein sample.
-
Determine DOL: Divide the concentration of the spin label by the concentration of the protein (determined by a method such as Bradford or BCA assay) to obtain the DOL.
Mandatory Visualizations
Caption: Experimental workflow for protein spin labeling.
Caption: Logical relationships in the spin labeling reaction.
Applications in EPR Spectroscopy
Once a protein is labeled with this compound, it can be analyzed by EPR spectroscopy. The EPR spectrum of the nitroxide radical is sensitive to its local environment and mobility.[6] By analyzing the spectral line shape, information about the structure and dynamics of the protein at the labeled site can be inferred.[6] For example, a highly mobile spin label will give a sharp, three-line spectrum, while a restricted or immobilized label will result in a broader, more complex spectrum. Changes in the EPR spectrum upon ligand binding, protein-protein interaction, or conformational changes can provide valuable insights into these processes. Furthermore, by introducing two spin labels at different sites on a protein or within a protein complex, the distance between the labels can be measured using advanced EPR techniques like Double Electron-Electron Resonance (DEER), providing crucial structural constraints.
References
- 1. This compound | Masstech Portal [masstechportal.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: The OXYL-1-NHS Spin Label
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the OXYL-1-NHS spin label, a critical tool for site-directed spin labeling (SDSL) studies in molecular biology and drug development. This document details its chemical structure, a summary of its quantitative properties, and a descriptive synthesis protocol.
Core Structure and Functionality
The OXYL-1-NHS spin label, formally known as 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide ester, is a nitroxide-containing molecule designed for the covalent labeling of biomolecules.[1] Its core structure consists of a stable nitroxide radical housed within a pyrroline ring. This paramagnetic center is the basis for its utility in electron paramagnetic resonance (EPR) spectroscopy.
The key to its functionality lies in the N-hydroxysuccinimide (NHS) ester group. This highly reactive moiety readily couples with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond. This specificity allows for the targeted introduction of the spin label into proteins, nucleic acids, and other amine-containing molecules of interest.
Chemical Structure:
Quantitative Data Summary
The following table summarizes key quantitative data for the OXYL-1-NHS spin label, compiled from various commercial and scientific sources.
| Property | Value | Reference |
| Formal Name | 3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy | [1] |
| Molecular Formula | C₁₃H₁₇N₂O₅ | [1] |
| Molecular Weight | 281.3 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Melting Point | 172.5-178.5 °C | [2] |
Synthesis of OXYL-1-NHS Spin Label
The synthesis of OXYL-1-NHS is a two-step process that begins with the preparation of its carboxylic acid precursor, 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl (also known as "tempyo"). This is followed by the activation of the carboxylic acid group via esterification with N-hydroxysuccinimide.
Experimental Protocol
Step 1: Synthesis of 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl (Tempyo)
Step 2: NHS Esterification of 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl
This step involves the coupling of the carboxylic acid group of the nitroxide with N-hydroxysuccinimide (NHS) to form the active ester. This reaction is typically facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
-
2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl
-
N-hydroxysuccinimide (NHS)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve 1 equivalent of 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl and 1.1 equivalents of N-hydroxysuccinimide in a minimal amount of anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Coupling Agent: Slowly add a solution of 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) in the same anhydrous solvent to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and continue stirring overnight. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the progress of the reaction.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with a small amount of cold solvent.
-
The solvent is then removed from the filtrate under reduced pressure to yield the crude OXYL-1-NHS spin label.
-
Further purification can be achieved by recrystallization or column chromatography to obtain the final product with high purity.
-
Synthesis Workflow
The following diagram illustrates the logical flow of the OXYL-1-NHS synthesis process.
References
- 1. glenresearch.com [glenresearch.com]
- 2. A17667.01 [thermofisher.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 5. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
A Comprehensive Technical Guide to the Mechanism of Action of Amine-Reactive Esters with Primary Amines for Bioconjugation
Introduction
In the fields of drug development, proteomics, and molecular biology, the precise and stable conjugation of molecules is paramount. Among the various chemical strategies employed for this purpose, the reaction of amine-reactive esters, particularly N-hydroxysuccinimide (NHS) esters, with primary amines stands out as one of the most widely used and well-characterized methods. This guide provides an in-depth exploration of the underlying mechanism of action, supported by experimental data, protocols, and visual representations to aid researchers, scientists, and drug development professionals in the effective application of this critical bioconjugation technique.
While the specific term "Tempyo Ester" does not correspond to a recognized chemical entity in the current scientific literature, this guide will focus on the extensively documented and functionally analogous class of amine-reactive esters, which are central to the principles of bioconjugation.
Mechanism of Action: Acylation of Primary Amines by NHS Esters
The core of the reaction lies in the nucleophilic acyl substitution between a primary amine and an NHS ester. The NHS ester serves as an efficient leaving group, facilitating the formation of a stable amide bond.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide is released as a leaving group.
-
Amide Bond Formation: The final product is a stable amide bond linking the two molecules of interest.
This reaction is highly efficient and selective for primary amines at physiological pH, making it ideal for modifying proteins, peptides, and other biomolecules.
Quantitative Data Summary
The efficiency of the reaction between amine-reactive esters and primary amines is influenced by several factors, including pH, temperature, and buffer composition. The following tables summarize key quantitative data from relevant studies.
Table 1: Effect of pH on the Half-Life of NHS Esters
| pH | Half-Life of NHS Ester (minutes) |
| 7.0 | ~60 |
| 7.5 | ~30 |
| 8.0 | ~15 |
| 8.5 | ~5 |
| 9.0 | ~2 |
Data represents typical values for common NHS esters and may vary depending on the specific molecule.
Table 2: Relative Reactivity of Primary vs. Secondary Amines with NHS Esters
| Amine Type | Relative Reaction Rate |
| Primary Amine | 1 |
| Secondary Amine | < 0.01 |
Key Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF) at a 10-fold higher concentration than the protein solution.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester reagent to the protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Protocol 2: Quantification of Protein Labeling Efficiency
The degree of labeling can be determined using various methods, including spectrophotometry (if the label has a distinct absorbance), or by using a protein assay in conjunction with a label-specific assay.
-
Measure Protein Concentration: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA or Bradford assay).
-
Measure Label Concentration: If the label has a chromophore, measure its absorbance at the appropriate wavelength and calculate the concentration using the Beer-Lambert law.
-
Calculate Degree of Labeling: The degree of labeling is the molar ratio of the label to the protein.
Visualizing the Mechanism and Workflow
Diagram 1: Reaction Mechanism of an NHS Ester with a Primary Amine
Caption: Nucleophilic acyl substitution reaction between an NHS ester and a primary amine.
Diagram 2: Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for labeling a protein with an NHS ester.
Diagram 3: Logical Relationship of Factors Affecting Reaction Efficiency
Caption: Key factors influencing the efficiency of the amine-reactive ester conjugation.
In-Depth Technical Guide: 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester - Solubility and Stability
This technical guide provides a comprehensive overview of the solubility and stability of 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester, a widely used spin label for studying molecular structure and dynamics. The information is targeted towards researchers, scientists, and drug development professionals.
Core Properties
1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester , also known as OXYL-1-NHS or Tempyo Ester, is an amine-reactive spin labeling reagent.[1][2] The molecule consists of a stable nitroxide radical within a five-membered pyrroline ring, which is advantageous for its chemical stability compared to six-membered ring nitroxides.[3][4] The NHS ester group allows for the covalent attachment of this spin label to primary amines in biomolecules, such as the N-terminus of proteins or the side chain of lysine residues.[1][2]
Solubility
The solubility of this compound has been determined in several common laboratory solvents. Due to its organic nature, it exhibits good solubility in polar aprotic solvents and limited solubility in ethanol and aqueous solutions. For labeling reactions, it is common practice to dissolve the NHS ester in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous reaction mixture containing the target biomolecule.
Table 1: Solubility of this compound
| Solvent | Concentration |
| Dimethylformamide (DMF) | 10 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
| Ethanol | 0.3 mg/mL[1] |
Stability
The stability of this compound is a critical factor for its storage and effective use in labeling experiments. The stability can be considered from two perspectives: the long-term stability of the solid compound and its stability in solution, particularly in aqueous buffers where it is susceptible to hydrolysis.
Long-Term Storage
When stored as a crystalline solid under appropriate conditions, this compound is a highly stable compound.
Table 2: Long-Term Storage Stability
| Storage Condition | Stability |
| -20°C, desiccated | ≥ 4 years[5] |
To ensure maximum shelf-life, it is recommended to store the compound in a desiccator at -20°C and to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
Stability in Aqueous Solutions: Hydrolysis
The primary pathway for the degradation of NHS esters in aqueous solution is hydrolysis. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and N-hydroxysuccinimide, thereby rendering the labeling reagent inactive. The rate of hydrolysis is highly dependent on the pH of the solution.
Table 3: General Hydrolysis Rates of NHS Esters in Aqueous Buffers
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[6] |
| 8.6 | 4°C | 10 minutes[6] |
This pH-dependent instability necessitates a careful balance in labeling reactions. While a slightly alkaline pH (typically 7.2-8.5) is required to ensure the primary amine of the target molecule is sufficiently nucleophilic for the labeling reaction, a higher pH will accelerate the competing hydrolysis reaction, reducing the labeling efficiency.
Experimental Protocols
Protocol for Assessing NHS Ester Reactivity (Hydrolysis)
The reactivity and stability of the NHS ester can be assessed by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light at approximately 260 nm.
Methodology: Spectrophotometric Assay
-
Reagent Preparation:
-
Prepare an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5). Do not use buffers containing primary amines like Tris or glycine.
-
Prepare a 0.5-1.0 N NaOH solution.
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound and dissolve it in a small amount of anhydrous DMSO or DMF.
-
Dilute the stock solution with the amine-free buffer to a final volume of 2 mL.
-
Prepare a blank sample containing the same concentration of DMSO or DMF in 2 mL of buffer.
-
-
Initial Absorbance Measurement:
-
Zero the spectrophotometer at 260 nm using the blank sample.
-
Measure the initial absorbance (A_initial) of the NHS ester solution.
-
-
Forced Hydrolysis:
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.
-
Vortex the solution for 30 seconds to induce rapid hydrolysis.
-
-
Final Absorbance Measurement:
-
Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).
-
-
Interpretation:
-
A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed, releasing NHS.
-
If there is no significant change in absorbance, the NHS ester may have already been hydrolyzed prior to the assay.
-
General Protocol for Protein Labeling
This protocol outlines a general workflow for the covalent labeling of a protein with this compound.
Methodology: Protein Spin Labeling
-
Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris, glycine) or other nucleophiles that could react with the NHS ester.
-
-
Spin Label Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved spin label to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring. Protect the reaction from light if the protein is light-sensitive.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted spin label and byproducts by gel filtration (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
The degree of labeling can be determined using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy to quantify the spin concentration relative to the protein concentration.
-
Visualizations
Signaling Pathway of NHS Ester Hydrolysis
Caption: Pathway of NHS ester hydrolysis.
Experimental Workflow for Protein Labeling
References
- 1. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. st-andrews.ac.uk [st-andrews.ac.uk]
- 5. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Computational Systems Biology [csbiology.com]
In-Depth Technical Guide: 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester as a Spin-Labeling Reagent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester, a paramount tool in molecular biology and structural biochemistry. This document delves into its chemical properties, synonyms, and its primary application as a spin-labeling reagent for Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its effective use in research and development.
Chemical Identity and Synonyms
1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester is a nitroxide-containing compound that serves as an amine-reactive spin label. Its paramagnetic nature makes it a powerful probe for investigating the structure, dynamics, and interactions of biomolecules. To ensure clarity and aid in literature searches, a comprehensive list of its synonyms and identifiers is provided below.
| Identifier | Value |
| IUPAC Name | 3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy |
| CAS Number | 37558-29-5[1] |
| Common Synonyms | OXYL-1-NHS[1][2], Tempyo Ester[1][3], NSC 319633[1][3] |
| Other Names | 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide ester[1][3], 2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid N-hydroxysuccinimide ester[3] |
| Molecular Formula | C₁₃H₁₇N₂O₅[1] |
| Molecular Weight | 281.3 g/mol [1] |
Physicochemical and Handling Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Proper handling and storage are crucial for maintaining the reactivity and integrity of this reagent.
| Property | Value/Information |
| Appearance | Crystalline solid[1] |
| Purity | ≥98%[1] |
| Solubility | DMSO: 20 mg/mL, DMF: 10 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL, Ethanol: 0.3 mg/mL[1] |
| Storage | Store at -20°C, desiccated.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| Stability | ≥ 4 years when stored properly.[1] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months. Aqueous solutions should be used immediately. |
Principle of Action and Applications in Research
This compound is primarily utilized in the field of molecular biology as a spin-labeling reagent for Site-Directed Spin Labeling (SDSL). The NHS ester moiety reacts specifically with primary amine groups, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, to form a stable amide bond. This covalent attachment introduces a paramagnetic nitroxide radical into the target biomolecule.
The principal application of this spin-labeled biomolecule is in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. EPR is a powerful technique that detects the absorption of microwave radiation by unpaired electrons in a magnetic field. The EPR spectrum of the nitroxide spin label is highly sensitive to its local environment, providing valuable information about:
-
Macromolecular Structure and Dynamics: The mobility of the spin label, reflected in the EPR spectral line shape, provides insights into the local secondary and tertiary structure of proteins and nucleic acids.
-
Conformational Changes: Changes in the EPR spectrum upon ligand binding, protein-protein interaction, or other perturbations can be used to monitor conformational changes in real-time.
-
Solvent Accessibility: The accessibility of the spin label to paramagnetic quenching agents can be used to map the solvent-exposed surfaces of a biomolecule.
-
Distance Measurements: By introducing two spin labels at different sites, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing crucial constraints for structural modeling.
Experimental Protocols
The following section provides a detailed protocol for the labeling of proteins with this compound. This protocol is a general guideline and may require optimization for specific proteins and experimental goals.
Reagent Preparation
-
Protein Solution: The protein of interest should be in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate buffer, at a pH of 8.3-8.5. The optimal protein concentration is typically between 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), a buffer exchange must be performed using dialysis or a desalting column.
-
Spin Label Stock Solution: Immediately before use, dissolve the this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mM.
Labeling Reaction
-
Molar Excess Calculation: Determine the desired molar excess of the spin label over the protein. A common starting point for mono-labeling is a 10- to 20-fold molar excess. This ratio may need to be optimized depending on the number of available primary amines on the protein and the desired degree of labeling.
-
Reaction Incubation: Add the calculated volume of the spin label stock solution to the protein solution while gently vortexing. The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% to avoid protein denaturation. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. For light-sensitive applications, protect the reaction mixture from light.
Purification of the Labeled Protein
-
Removal of Unreacted Spin Label: It is crucial to remove the unreacted spin label and the N-hydroxysuccinimide byproduct from the labeled protein. This is typically achieved using a desalting column, gel filtration chromatography, or dialysis. The choice of method depends on the properties of the protein and the scale of the reaction.
Characterization of the Labeled Protein
-
Degree of Labeling (DOL) Determination: The efficiency of the labeling reaction can be assessed by determining the DOL, which is the average number of spin labels per protein molecule. This can be estimated using EPR spectroscopy by comparing the integrated signal intensity of the labeled protein to a known standard.
-
Mass Spectrometry: Mass spectrometry can be used to confirm the covalent modification and to identify the specific sites of labeling.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows in a typical SDSL-EPR experiment.
Caption: A general workflow for Site-Directed Spin Labeling (SDSL) of proteins.
Caption: Interpretation of EPR data to derive structural and dynamic information.
Troubleshooting
Low labeling efficiency is a common issue in protein modification. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect Buffer pH: pH is too low (amines are protonated) or too high (NHS ester hydrolysis). | Ensure the reaction buffer pH is between 8.3 and 8.5. |
| Presence of Competing Amines: Buffers like Tris or glycine, or other amine-containing additives are present. | Perform a thorough buffer exchange into an amine-free buffer before the labeling reaction. | |
| Poor Solubility of NHS Ester: The spin label is not fully dissolved, leading to low reactivity. | Ensure the NHS ester is completely dissolved in anhydrous DMSO or DMF before adding it to the protein solution. | |
| Low Protein Concentration: Dilute protein solutions can lead to lower labeling efficiency. | If possible, concentrate the protein to 1-10 mg/mL. | |
| Hydrolyzed NHS Ester: The spin label has been exposed to moisture. | Store the NHS ester properly under desiccated conditions and allow it to warm to room temperature before opening. Use freshly prepared stock solutions. |
This in-depth guide provides the necessary information for the successful application of this compound in your research. By understanding its properties and following the outlined protocols, researchers can effectively utilize this powerful tool to gain novel insights into the structure and function of biomolecules.
References
Unraveling "Tempyo Ester": A Challenge in the Landscape of Amine-Selective Acylating Agents
Despite a comprehensive search of scientific databases and chemical literature, the specific term "Tempyo Ester" does not correspond to a recognized chemical entity or a commercially available amine-selective acylating agent. This suggests that "Tempyo Ester" may be a proprietary name not yet in the public domain, an internal research code, or a potential misspelling of an existing reagent.
For researchers, scientists, and drug development professionals, the precise identification of a chemical reagent is paramount for reproducibility and safety. Without a defined chemical structure, IUPAC name, or CAS number, a detailed technical guide on "Tempyo Ester" cannot be accurately compiled.
While the specifics of "Tempyo Ester" remain elusive, the principles of amine-selective acylation are a cornerstone of modern organic synthesis, particularly in peptide chemistry and bioconjugation. This guide will provide an in-depth overview of the core concepts and methodologies surrounding widely-used amine-selective acylating agents, which may share functional similarities with the intended "Tempyo Ester."
The Landscape of Amine-Selective Acylation
The selective acylation of amines in the presence of other nucleophilic functional groups, such as alcohols and thiols, is a critical transformation in the synthesis of complex molecules. This selectivity is typically achieved by employing "active esters," where the acyl group is attached to an electron-withdrawing group, enhancing its reactivity towards the more nucleophilic amine.
Common classes of amine-selective acylating agents include:
-
N-Hydroxysuccinimide (NHS) Esters: Widely used for their good reactivity and the water-solubility of the N-hydroxysuccinimide byproduct, facilitating purification. However, side reactions with hydroxyl-containing amino acids can occur, especially with a large molar excess of the NHS ester[1].
-
Phenol Esters: The reactivity of phenol esters can be tuned by modifying the substituents on the phenyl ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the ester more reactive.
-
2-Acylpyridazin-3-ones: These have been reported as stable and highly chemoselective N-acylating reagents for amines under neutral conditions.
-
Diacylaminoquinazolinones: These agents exhibit high selectivity for primary amines over secondary amines.
General Mechanism of Amine-Selective Acylation
The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the active ester. This is followed by the departure of the leaving group, resulting in the formation of a stable amide bond.
Caption: General mechanism of amine acylation with an active ester.
Experimental Considerations and Protocols
A generalized workflow for amine acylation using an active ester is depicted below. The specific conditions, including solvent, temperature, and stoichiometry, will vary depending on the substrate and the chosen acylating agent.
Caption: A typical experimental workflow for amine acylation.
A Representative, Generic Protocol (based on NHS Ester Chemistry):
-
Dissolution: Dissolve the amine-containing substrate (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: In a separate flask, dissolve the N-hydroxysuccinimide ester (1.1-1.5 eq) in the same solvent.
-
Reaction: Add the NHS ester solution to the amine solution dropwise at room temperature. If the amine is used as a salt (e.g., hydrochloride), a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2-2.0 eq) should be added to the amine solution prior to the addition of the acylating agent.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Common Amine-Selective Acylating Agents
The following table summarizes typical reaction conditions and outcomes for the acylation of primary amines with various activating agents. Please note that these are representative examples and actual results will vary based on the specific substrates used.
| Acylating Agent | Amine Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl-NHS | Benzylamine | THF | - | 25 | 2 | >95 | Generic |
| Acetyl-NHS | Glycine methyl ester | DMF | DIPEA | 25 | 1 | >90 | Generic |
| 2-Benzoyl-4,5-dichloropyridazin-3-one | Aniline | CH₂Cl₂ | - | 25 | 0.5 | 98 | Fictional Example |
| N,N-Diacetyl-2-phenylquinazolinone | n-Butylamine | CH₃CN | - | 25 | 3 | 92 | Fictional Example |
Note: The data for 2-Acylpyridazin-3-ones and Diacylaminoquinazolinones are presented as illustrative examples of the types of data that would be included for "Tempyo Ester" if its identity were known.
Conclusion and Path Forward
While this guide provides a comprehensive overview of the principles and practices of amine-selective acylation, the absence of a definitive chemical identity for "Tempyo Ester" precludes a specific technical whitepaper. We encourage the audience of researchers, scientists, and drug development professionals to provide a chemical structure, CAS number, or an alternative name for "Tempyo Ester." With this information, a detailed and accurate technical guide, complete with specific quantitative data, experimental protocols, and tailored visualizations, can be generated to meet the needs of the scientific community.
References
Unveiling Molecular Dynamics: A Technical Guide to Nitroxide Spin Labels
For Researchers, Scientists, and Drug Development Professionals
Nitroxide spin labels have emerged as indispensable tools in the study of macromolecular structure, dynamics, and interactions. Their unique paramagnetic properties, when coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, provide unparalleled insights at the molecular level. This technical guide delves into the core physical and chemical characteristics of nitroxide spin labels, offering a comprehensive resource for researchers leveraging this powerful technology in their scientific endeavors and drug development pipelines.
Fundamental Characteristics of Nitroxide Spin Labels
Nitroxide spin labels are organic molecules containing a stable nitroxide radical, characterized by an unpaired electron delocalized between the nitrogen and oxygen atoms of the N-O group.[1][2] This stability is a key feature, primarily attributed to steric hindrance provided by bulky substituents, typically methyl groups, on the adjacent α-carbons, which prevent radical-radical dimerization.[3][4] The most commonly employed nitroxide spin labels are based on five-membered (pyrrolidine, pyrroline, oxazolidine) or six-membered (piperidine) heterocyclic rings.[4][5]
The utility of nitroxide spin labels in EPR spectroscopy stems from the sensitivity of their spectral line shape to the local environment and rotational motion.[6][7] The interaction of the unpaired electron spin with the nuclear spin of the 14N atom (I=1) results in a characteristic three-line EPR spectrum. The anisotropy of both the g-tensor and the hyperfine coupling (A-tensor) makes the EPR spectrum highly sensitive to the rotational correlation time (τc) of the nitroxide, providing a window into the dynamics of the labeled molecule on the nanosecond timescale.[6][8]
Chemical Stability and Reactivity
Nitroxide radicals exhibit remarkable stability under a range of conditions, a prerequisite for their use in biological systems.[9][10] However, they are susceptible to redox reactions. They can be reduced to the corresponding hydroxylamines, for instance by reducing agents like ascorbic acid, or oxidized to oxoammonium cations.[1][3] This reactivity can be both a challenge and an opportunity; while it necessitates careful experimental design to avoid unwanted reduction in cellular environments, it can also be exploited to probe the redox status of a system.[4] Piperidine and hydropyridine-based nitroxides are generally reduced more rapidly than their pyrroline and pyrrolidine counterparts.[11]
The most prevalent application of nitroxide reactivity is in site-directed spin labeling (SDSL).[12][13] Nitroxides are functionalized with reactive groups that can form covalent bonds with specific amino acid residues in proteins. The methanethiosulfonate (MTS) group, for example, reacts specifically with the thiol group of cysteine residues to form a disulfide bond, making (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate (MTSSL) one of the most widely used spin labels.[12][14] Other reactive moieties, such as maleimides and iodoacetamides, also target cysteine residues.[15]
Spectroscopic Properties of Common Nitroxide Spin Labels
The information gleaned from an EPR experiment is encoded in the spectral parameters of the nitroxide spin label, primarily the g-factor and the hyperfine coupling constant (A). These parameters are tensors, meaning their values depend on the orientation of the nitroxide radical relative to the external magnetic field.
Table 1: Typical EPR Spectroscopic Parameters for Common Nitroxide Spin Labels. This table provides a summary of the principal values of the g-tensor and the 14N hyperfine coupling tensor (A-tensor) for several widely used nitroxide spin labels. These values are sensitive to the local environment, particularly solvent polarity and hydrogen bonding.[16][17][18][19]
| Spin Label | Ring System | gxx | gyy | gzz | Axx (Gauss) | Ayy (Gauss) | Azz (Gauss) |
| TEMPO | Piperidine | ~2.009 - 2.010 | ~2.006 - 2.007 | ~2.002 - 2.003 | ~6 - 8 | ~6 - 8 | ~32 - 36 |
| MTSSL | Pyrroline | ~2.0082 | ~2.0060 | ~2.0023 | ~6.5 | ~5.5 | ~36.0 |
| PROXYL | Pyrrolidine | ~2.008 - 2.009 | ~2.006 - 2.007 | ~2.002 - 2.003 | ~5 - 7 | ~5 - 7 | ~33 - 35 |
Table 2: Electron Spin Relaxation Times for Nitroxide Spin Labels. The spin-lattice (T1) and spin-spin (T2) relaxation times are crucial parameters, particularly for pulsed EPR experiments. These times are influenced by factors such as temperature, solvent viscosity, and the presence of other paramagnetic species. The values presented here are typical for nitroxides in aqueous solution at ambient temperature.[1][4][20]
| Parameter | Typical Value Range |
| T1 (Spin-Lattice Relaxation Time) | 0.5 - 1.1 µs |
| T2 (Spin-Spin Relaxation Time) | 0.5 - 1.1 µs |
Experimental Protocols
Site-Directed Spin Labeling (SDSL) of Proteins with MTSSL
This protocol outlines the general steps for labeling a cysteine residue in a protein with MTSSL.[11][12][21]
Materials:
-
Purified protein with a single cysteine residue for labeling.
-
MTSSL (e.g., from a commercial supplier).
-
Labeling Buffer (e.g., 50 mM MOPS or phosphate buffer, 150 mM NaCl, pH 7.4).
-
Reducing agent (e.g., Dithiothreitol - DTT).
-
Desalting column (e.g., spin column or gravity flow).
-
Acetonitrile or DMSO to dissolve MTSSL.
Procedure:
-
Protein Reduction: Incubate the protein solution with a 10-fold molar excess of DTT for 30 minutes at room temperature to ensure the cysteine thiol group is reduced.
-
Removal of Reducing Agent: Remove the DTT from the protein solution using a desalting column equilibrated with the labeling buffer. This step is critical as DTT will react with MTSSL.
-
Preparation of MTSSL Stock Solution: Dissolve MTSSL in a small volume of acetonitrile or DMSO to prepare a concentrated stock solution (e.g., 40 mM).
-
Labeling Reaction: Immediately after DTT removal, add a 10-fold molar excess of the MTSSL stock solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C. The optimal time may vary depending on the protein and the accessibility of the cysteine residue.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, although this is often not necessary.
-
Removal of Unreacted Spin Label: Remove the excess, unreacted MTSSL from the labeled protein using a desalting column or dialysis.
-
Verification of Labeling: Confirm successful labeling and determine the labeling efficiency using techniques such as EPR spectroscopy or mass spectrometry.
Continuous-Wave (CW) EPR Spectroscopy
This protocol provides a general outline for acquiring a CW-EPR spectrum of a nitroxide-labeled protein.
Instrumentation:
-
X-band CW-EPR spectrometer.
-
Resonator (cavity).
-
Sample capillary (e.g., quartz).
Procedure:
-
Sample Preparation: Prepare the spin-labeled protein sample in a suitable buffer. The concentration typically ranges from 50 to 200 µM.
-
Loading the Sample: Load the sample into a quartz capillary and place it inside the EPR resonator.
-
Tuning the Spectrometer: Tune the microwave bridge and the resonator to the desired microwave frequency (typically around 9.5 GHz for X-band).
-
Setting Acquisition Parameters:
-
Center Field: Set the center of the magnetic field sweep to be around the g-value of the nitroxide (approximately 3400-3500 Gauss for X-band).
-
Sweep Width: Set the magnetic field sweep width to encompass the entire nitroxide spectrum (typically 100-150 Gauss).
-
Microwave Power: Use a non-saturating microwave power. This can be determined by performing a power saturation experiment. A common starting point is around 2-10 mW.
-
Modulation Frequency: Typically 100 kHz.
-
Modulation Amplitude: Set to a value that does not broaden the spectral lines (e.g., 0.5-1.0 Gauss).
-
Time Constant and Conversion Time: These parameters control the signal-to-noise ratio and the sweep time.
-
-
Data Acquisition: Acquire the EPR spectrum. Multiple scans can be averaged to improve the signal-to-noise ratio.[10]
Key Chemical Pathways and Logical Relationships
The versatility of nitroxide spin labels is rooted in a set of fundamental chemical transformations and their logical application in experimental design.
Conclusion
Nitroxide spin labels, in conjunction with EPR spectroscopy, offer a powerful and versatile platform for interrogating the structure and dynamics of biomolecules. A thorough understanding of their physical and chemical properties, as detailed in this guide, is paramount for the successful design, execution, and interpretation of spin-labeling experiments. As the field continues to evolve with the development of new spin labels and advanced EPR techniques, the principles outlined herein will remain fundamental for researchers seeking to unravel the intricate molecular mechanisms that govern biological processes and drive drug discovery.
References
- 1. Coherence transfer and electron T1-, T2-relaxation in nitroxide spin labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pulsed electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. mr.copernicus.org [mr.copernicus.org]
- 7. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acert.cornell.edu [acert.cornell.edu]
- 11. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Dipolar Coupling between Nitroxide Spin Labels: The Development and Application of a Tether-in-a-Cone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Relaxation Times and Line Widths of Isotopically-Substituted Nitroxides in Aqueous Solution at X-band - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester: A Versatile Spin Label for Probing Biomolecular Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester, also known as Tempyo Ester or OXYL-1-NHS, is a pivotal tool in the study of biomolecular structure and dynamics. This amine-reactive nitroxide spin label is extensively utilized in Site-Directed Spin Labeling (SDSL) in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy to investigate protein and nucleic acid conformational changes. Its ability to covalently attach to primary amines, such as the lysine residues and N-termini of proteins, provides a powerful method for introducing a paramagnetic center at specific sites of interest. This technical guide offers an in-depth overview of the core properties, experimental protocols, and applications of this compound, providing researchers with the foundational knowledge to effectively employ this probe in their investigations.
Core Compound Properties
1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester is a stable nitroxide radical that serves as an efficient acylating agent.[1][2] The N-hydroxysuccinimide ester functional group reacts specifically with primary amines under mild conditions to form a stable amide bond.[3]
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference(s) |
| CAS Number | 37558-29-5 | [2] |
| Molecular Formula | C₁₃H₁₇N₂O₅ | [2] |
| Molecular Weight | 281.3 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| λmax | 219 nm | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 10 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| Ethanol | 0.3 mg/mL | [2] |
Experimental Protocols
The primary application of this compound is the covalent labeling of biomolecules for EPR studies. The following protocols provide a general framework for protein labeling and subsequent EPR analysis. It is important to note that optimal conditions may vary depending on the specific protein and experimental goals.
Protein Labeling with this compound
This protocol outlines the steps for covalently attaching the spin label to primary amines (lysine residues and N-terminus) on a target protein.
Materials:
-
Target protein of interest
-
This compound (CAS 37558-29-5)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (Note: Avoid buffers containing primary amines, such as Tris)[4]
-
Purification column (e.g., size-exclusion chromatography)
-
1X Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer to a concentration of 2-10 mg/mL.[4] Ensure the buffer is free of any amine-containing compounds.
-
Prepare Spin Label Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[3]
-
Labeling Reaction: Add the spin label stock solution to the protein solution. A typical starting point is a 10-fold molar excess of the spin label to the protein.[4] The optimal ratio may need to be determined empirically.
-
Incubation: Gently mix the reaction and incubate for at least 4 hours at room temperature or overnight on ice.[4] Protect the reaction from light.
-
Purification: Remove the unreacted spin label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with 1X PBS.[4] Collect the protein-containing fractions.
-
Verification of Labeling (Optional): The success of the labeling can be confirmed by methods such as Mass Spectrometry or by EPR spectroscopy to detect the characteristic nitroxide signal.
Continuous-Wave (CW) EPR Spectroscopy for Labeled Proteins
This protocol describes the general procedure for acquiring CW-EPR spectra to analyze the local environment and dynamics of the spin-labeled site.
Materials:
-
Spin-labeled protein sample
-
EPR spectrometer (X-band)
-
EPR sample tubes (e.g., quartz capillaries)
-
Cryoprotectant (e.g., glycerol or sucrose, if performing low-temperature studies)
Procedure:
-
Sample Preparation: Concentrate the purified spin-labeled protein to a suitable concentration for EPR measurements (typically in the µM to mM range). If necessary, add a cryoprotectant for low-temperature experiments to prevent sample freezing artifacts.
-
Loading the Sample: Load the sample into an appropriate EPR sample tube.
-
Spectrometer Setup:
-
Set the microwave frequency (typically around 9.5 GHz for X-band).
-
Set the microwave power. This should be optimized to avoid saturation of the signal.
-
Set the magnetic field sweep width and center field. A common range for nitroxide radicals is around 100-150 Gauss, centered at approximately 3400 Gauss.
-
Set the modulation frequency and amplitude. A common modulation frequency is 100 kHz. The modulation amplitude should be optimized to maximize signal without introducing line broadening.
-
Set the time constant and sweep time.
-
-
Data Acquisition: Record the EPR spectrum. The spectrum is typically recorded as the first derivative of the absorption.
-
Data Analysis: The lineshape of the EPR spectrum provides information about the mobility of the spin label.[5] A narrow, three-line spectrum indicates high mobility, while a broad, anisotropic spectrum indicates restricted motion.[5] Changes in the spectral lineshape upon addition of a ligand or interaction partner can reveal conformational changes in the protein.[6]
Applications in Signaling Pathway Analysis
While specific signaling pathways elucidated solely with this amine-reactive probe are not extensively detailed in readily available literature, the principles of Site-Directed Spin Labeling (SDSL)-EPR are widely applied to understand the conformational dynamics of signaling proteins. A prime example is the study of G-protein coupled receptor (GPCR) activation.
GPCRs are integral membrane proteins that transmit signals from the extracellular environment to the cell's interior. Ligand binding to a GPCR induces conformational changes that facilitate the binding and activation of intracellular G-proteins, initiating a downstream signaling cascade. SDSL-EPR can be used to probe these conformational changes. By introducing a spin label at specific sites within the GPCR, researchers can monitor changes in the local environment and distance between labeled sites upon agonist binding. This provides insights into the structural rearrangements that constitute receptor activation.
Below is a conceptual workflow for investigating GPCR activation using an amine-reactive spin label.
Caption: Workflow for studying GPCR activation using an amine-reactive spin label and EPR.
Logical Relationships in SDSL-EPR
Conclusion
This compound is a robust and versatile tool for the investigation of biomolecular systems. Its specificity for primary amines allows for the strategic placement of a paramagnetic probe, enabling detailed studies of protein and nucleic acid structure and dynamics through EPR spectroscopy. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at unraveling the complex conformational landscapes of biological macromolecules. As EPR technology continues to advance, the utility of well-characterized spin labels such as this will undoubtedly continue to grow, furthering our understanding of fundamental biological processes.
References
- 1. This compound | Modular Bioscience [modbiosci.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biotium.com [biotium.com]
- 4. interchim.fr [interchim.fr]
- 5. Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques [mdpi.com]
- 6. Identifying Protein Conformational Dynamics Using Spin-label ESR - PubMed [pubmed.ncbi.nlm.nih.gov]
OXYL-1-NHS Spin Label: A Technical Guide to Storage, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the storage, handling, and application of the OXYL-1-NHS spin label (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide ester). OXYL-1-NHS is an amine-reactive spin label acylating agent widely used for the modification of proteins and other biomolecules for study by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Adherence to proper storage and handling protocols is critical to ensure the integrity and reactivity of the spin label, leading to reliable and reproducible experimental outcomes.
Core Properties and Specifications
OXYL-1-NHS is a crystalline solid with a molecular weight of 281.3 g/mol and a purity of ≥98%.[1] It is an N-hydroxysuccinimide (NHS) ester of a nitroxide spin label, which readily reacts with primary amino groups, such as the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[1][2][3]
Storage and Stability
Proper storage is paramount to maintain the long-term stability and reactivity of OXYL-1-NHS. The recommended storage condition is at -20°C .[1] Under these conditions, the solid compound is stable for at least four years.[1] It is crucial to protect the compound from prolonged exposure to air and moisture.[4]
Solutions of OXYL-1-NHS are less stable and should be prepared fresh for each use.[5] If storage of a stock solution is necessary, it should be stored at -20°C for a maximum of 1-2 months.[6] Repeated freeze-thaw cycles should be avoided.[2]
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1] |
| Long-Term Stability (Solid) | ≥ 4 years | [1] |
| Shipping Condition | Wet ice | [1] |
| Solubility in DMF | 10 mg/mL | [1] |
| Solubility in DMSO | 20 mg/mL | [1] |
| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Solubility in Ethanol | 0.3 mg/mL | [1] |
Safe Handling and Personal Protective Equipment (PPE)
As with any chemical reagent, appropriate safety precautions should be taken when handling OXYL-1-NHS. The product is for research use only and not intended for diagnostic or therapeutic use.[4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[4]
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, NIOSH/MSHA-approved respiratory protection should be worn.[4]
In case of contact, follow these first aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]
-
Skin Contact: Wash the affected area with soap and water.[4]
-
Eye Contact: Rinse with plenty of water.[4]
-
Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.[4]
Always consult the Safety Data Sheet (SDS) for complete safety information before use.[4]
Experimental Protocol: Protein Labeling with OXYL-1-NHS
This protocol provides a general procedure for labeling a protein with OXYL-1-NHS. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
OXYL-1-NHS spin label
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium tetraborate buffer, pH 8.3-8.5[7][8]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.[3][8] Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.[7]
-
Prepare OXYL-1-NHS Stock Solution: Immediately before use, dissolve OXYL-1-NHS in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2][7]
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the OXYL-1-NHS stock solution.[7] A molar excess of 8-10 fold is a common starting point for mono-labeling.[6][8]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with continuous gentle stirring, protected from light.[2][3]
-
Purification: Separate the labeled protein from unreacted spin label and byproducts using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column).[3][9]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for protein labeling with OXYL-1-NHS.
This guide provides a foundational understanding of the storage, handling, and use of the OXYL-1-NHS spin label. For specific applications and advanced techniques, further consultation of relevant scientific literature is recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. glenresearch.com [glenresearch.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for protein labeling with 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester
Application Note: Covalent Modification of Proteins with 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester for Structural and Dynamic Studies
This protocol details the methodology for covalently attaching the nitroxide spin label, 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester, to primary amines on a protein of interest. This technique, known as site-directed spin labeling (SDSL), is a powerful tool for investigating protein structure, dynamics, and interactions.[1][2][3][4] The NHS ester functionality allows for the specific modification of the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond.[5][6] The attached paramagnetic nitroxide probe serves as a reporter group that can be analyzed using Electron Paramagnetic Resonance (EPR) spectroscopy to provide information on the local environment, solvent accessibility, and distances between labeled sites within a protein or protein complex.[1][2][4]
Principle of the Reaction
The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is highly dependent on pH, with optimal conditions typically between pH 8.3 and 8.5 to ensure the primary amine is sufficiently nucleophilic while minimizing the hydrolysis of the NHS ester.[7][8]
Applications
Proteins labeled with this compound can be utilized in a variety of biophysical studies, including:
-
Determination of protein secondary and tertiary structure: By measuring distances between two spin labels introduced at specific sites, distance constraints can be obtained to model protein structure.[1][2]
-
Analysis of protein dynamics and conformational changes: The EPR spectrum of the nitroxide label is sensitive to its rotational motion, providing insights into local and global protein dynamics.[3][4]
-
Mapping protein-protein and protein-ligand interaction sites: Changes in the EPR spectrum upon binding can be used to identify interaction interfaces.[2]
-
Studying membrane protein structure and function: SDSL-EPR is particularly well-suited for investigating the structure of membrane proteins that are often difficult to crystallize.[1][2]
Experimental Workflow
The overall workflow for protein labeling with this compound involves preparation of the protein and reagent, the labeling reaction itself, quenching of the reaction, and finally, purification of the labeled protein.
References
- 1. Nitroxide spin-spin interactions: applications to protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
Application Notes and Protocols for Site-Directed Spin Labeling of Proteins Using OXYL-1-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed spin labeling (SDSL) is a powerful biophysical technique that provides insights into protein structure, dynamics, and conformational changes.[1][2][3][4] This method involves the introduction of a stable paramagnetic probe, or spin label, at a specific site within a protein.[1][3][5] Subsequent analysis using Electron Paramagnetic Resonance (EPR) spectroscopy allows for the measurement of distances between spin labels, assessment of local environment polarity and solvent accessibility, and characterization of the mobility of the spin-labeled side chain.[2]
While traditionally SDSL has relied on the reaction of sulfhydryl-specific spin labels with cysteine residues, the use of amine-reactive spin labels, such as those containing an N-hydroxysuccinimide (NHS) ester, offers a valuable alternative.[6] NHS esters react with primary amines, found at the N-terminus and on the side chains of lysine residues, to form stable amide bonds.[6][7] This approach is particularly useful for proteins where cysteine mutations are undesirable or when targeting surface-exposed lysine residues is preferred.
This document provides detailed application notes and protocols for the site-directed spin labeling of proteins using OXYL-1-NHS, a nitroxide spin label functionalized with an NHS ester. These guidelines are intended for researchers, scientists, and drug development professionals seeking to employ SDSL to investigate protein structure and function.
Principle of OXYL-1-NHS Labeling
The labeling reaction with OXYL-1-NHS targets primary amines on the protein surface.[6][7] The NHS ester group is highly reactive towards the nucleophilic amine, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][7] The reaction is highly pH-dependent, with optimal labeling occurring at a slightly alkaline pH (8.3-8.5).[7][8] At this pH, the primary amines are sufficiently deprotonated and thus more reactive, while the rate of hydrolysis of the NHS ester is minimized.[8]
The nitroxide moiety of the OXYL-1-NHS label contains a stable unpaired electron, which is the basis for detection by EPR spectroscopy.[4][5] The spectral properties of the nitroxide are sensitive to its local environment and motion, providing a powerful tool for probing the protein structure in the vicinity of the label.[2][4]
Experimental Workflow
The overall workflow for site-directed spin labeling of proteins with OXYL-1-NHS involves several key steps, from protein preparation to EPR data acquisition and analysis.
Caption: General workflow for site-directed spin labeling of proteins with OXYL-1-NHS.
Detailed Protocols
Protein Preparation
-
Expression and Purification: Express and purify the protein of interest using standard protocols. Ensure the final protein preparation is of high purity.
-
Buffer Exchange: It is critical to remove any buffers containing primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[7][8] Exchange the protein into an amine-free buffer, such as 0.1 M sodium bicarbonate (pH 8.3), PBS, HEPES, or borate buffer.[7][8] This can be achieved through dialysis or using desalting columns.
-
Protein Concentration: For optimal labeling efficiency, the protein concentration should be between 1-10 mg/mL.[8] Higher concentrations (≥ 2.5 mg/mL) generally result in better labeling efficiency as it minimizes the competing hydrolysis of the NHS ester.[8][9]
Spin Labeling Reaction
-
Prepare OXYL-1-NHS Stock Solution: Immediately before use, dissolve the OXYL-1-NHS in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10-50 mM.[8] It is crucial to use anhydrous DMSO to prevent hydrolysis of the NHS ester.
-
Labeling Reaction: Add the OXYL-1-NHS stock solution to the protein solution. The molar excess of the spin label over the protein will determine the degree of labeling (DOL) and should be optimized for the specific protein. A starting point is an 8- to 20-fold molar excess.[8]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8][10] Protect the reaction from light. For sensitive proteins, performing the reaction at 4°C for a longer duration is recommended.[8]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.[7] This will react with any remaining unreacted OXYL-1-NHS.
Purification of Labeled Protein
-
Removal of Excess Spin Label: Remove the unreacted spin label and quenching buffer components by dialysis against a suitable buffer (e.g., PBS) or by using gel filtration/desalting columns.
-
Concentration: Concentrate the labeled protein to the desired concentration for EPR analysis using an appropriate method, such as ultrafiltration.
Data Presentation and Analysis
Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of spin labels per protein molecule, can be estimated using UV-Vis spectroscopy. This requires measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance of the nitroxide spin label (typically around 240-260 nm, but should be determined empirically for OXYL-1-NHS).
Table 1: Parameters for Calculating Degree of Labeling (DOL)
| Parameter | Symbol | Description |
| Molar Extinction Coefficient of Protein at 280 nm | εprotein | Specific to the protein of interest. |
| Molar Extinction Coefficient of OXYL-1-NHS at λmax | εlabel | To be determined experimentally. |
| Correction Factor at 280 nm | CF280 | Accounts for the absorbance of the spin label at 280 nm. |
| Absorbance of Labeled Protein at 280 nm | A280 | Measured experimentally. |
| Absorbance of Labeled Protein at λmax of the label | Alabel | Measured experimentally. |
Calculation:
-
Concentration of the spin label (Clabel): Clabel = Alabel / εlabel
-
Corrected absorbance of the protein at 280 nm: Aprotein, corrected = A280 - (Alabel * CF280)
-
Concentration of the protein (Cprotein): Cprotein = Aprotein, corrected / εprotein
-
Degree of Labeling (DOL): DOL = Clabel / Cprotein
EPR Spectroscopy
The spin-labeled protein sample is loaded into a capillary tube and placed in the EPR spectrometer. Continuous-wave (CW-EPR) spectra are typically recorded at X-band frequency (~9.5 GHz). The lineshape of the EPR spectrum provides information about the mobility of the spin label. A highly mobile spin label will give rise to a sharp three-line spectrum, while a restricted or immobilized spin label will result in a broader, more anisotropic spectrum.
Table 2: Typical Experimental Conditions for NHS Ester Labeling
| Parameter | Recommended Condition | Reference |
| pH | 8.3 - 8.5 | [7][8] |
| Buffer | 0.1 M Sodium Bicarbonate, PBS, HEPES, Borate | [7][8] |
| Incompatible Buffers | Tris, Glycine (contain primary amines) | [7][8] |
| Protein Concentration | 1 - 10 mg/mL (≥ 2.5 mg/mL recommended) | [8][9] |
| Molar Excess of NHS Ester | 8- to 20-fold | [8] |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | [8][10] |
| Reaction Temperature | 4°C to Room Temperature | [8] |
| Quenching Reagent | Tris or Glycine (50-100 mM final concentration) | [7] |
Troubleshooting
Low labeling efficiency can be a common issue. The following table outlines potential causes and solutions.
Table 3: Troubleshooting Guide for Low Labeling Efficiency
| Problem | Potential Cause | Suggested Solution | Reference |
| Low Labeling Efficiency | Suboptimal pH: pH is too low, leading to protonated, unreactive amines. | Ensure the reaction pH is between 8.3 and 8.5. | [8] |
| Hydrolysis of NHS Ester: pH is too high, or the NHS ester is exposed to moisture. | Maintain pH below 9.0. Use anhydrous DMSO for the stock solution and prepare it immediately before use. | [8] | |
| Presence of Competing Amines: Buffers like Tris or glycine are present. | Perform buffer exchange into an amine-free buffer prior to labeling. | [7][8] | |
| Low Protein Concentration: The competing hydrolysis reaction is more pronounced at lower protein concentrations. | Concentrate the protein to at least 2.5 mg/mL if possible. | [8][9] | |
| Insufficient Molar Excess of NHS Ester: Not enough labeling reagent is present to achieve the desired DOL. | Increase the molar excess of OXYL-1-NHS. | [8] | |
| Inaccessible Primary Amines: The lysine residues and/or the N-terminus are buried within the protein structure. | Consider denaturing and refolding the protein (if feasible) or using a different labeling strategy (e.g., cysteine-specific labeling). | [8] |
Signaling Pathway and Logical Relationship Diagrams
In the context of drug development, SDSL can be used to study how a ligand or drug candidate binding to a receptor protein induces conformational changes. The following diagram illustrates this logical relationship.
Caption: Logical workflow for studying ligand-induced conformational changes using SDSL-EPR.
By strategically placing spin labels on a protein, researchers can map the structural rearrangements that occur upon ligand binding, providing valuable information for drug design and optimization.
References
- 1. Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 5. biologie.uni-osnabrueck.de [biologie.uni-osnabrueck.de]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Utilizing Environmentally Sensitive Ester Probes for the Study of Protein Conformational Changes
Note on "Tempyo Ester": The term "Tempyo Ester" does not correspond to a known or commercially available fluorescent probe in the scientific literature. This document provides detailed application notes and protocols for a representative class of environmentally sensitive fluorescent probes functionalized with an N-hydroxysuccinimidyl (NHS) ester. These probes are widely used for studying protein conformational changes and serve as a practical alternative for the intended application.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The function of proteins is intrinsically linked to their three-dimensional structure and dynamic conformational changes. These changes, which can range from subtle side-chain rearrangements to large-scale domain movements, are fundamental to biological processes such as enzyme catalysis, signal transduction, and molecular recognition.[1] Therefore, monitoring these dynamic events is crucial for understanding protein function and for the development of novel therapeutics.
Environmentally sensitive fluorescent probes, also known as solvatochromic dyes, are powerful tools for investigating protein dynamics.[2][3] These probes exhibit fluorescence properties that are highly dependent on the polarity and viscosity of their immediate microenvironment.[4][5] When covalently attached to a specific site on a protein, their fluorescence signal can report on changes in the local environment that accompany a conformational transition.[2] This application note describes the use of an amine-reactive N-hydroxysuccinimidyl (NHS) ester functionalized solvatochromic dye for labeling proteins and monitoring their conformational changes.
Principle of Action
The underlying principle of using environmentally sensitive probes is the change in their fluorescence output in response to alterations in their local environment. Many of these dyes have a push-pull electronic structure, leading to a large dipole moment in the excited state.
-
Labeling : The NHS ester group of the probe reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus) on the protein surface, forming a stable covalent amide bond.[6][7]
-
Environmental Sensing : In a non-polar (hydrophobic) environment, such as a buried protein core, the probe typically exhibits a high fluorescence quantum yield and a blue-shifted emission spectrum (shorter wavelength).[4]
-
Conformational Change : When the protein undergoes a conformational change (e.g., upon ligand binding or unfolding), the region where the probe is located may become more exposed to the polar aqueous solvent.
-
Signal Transduction : This increased exposure to a polar environment leads to a decrease in fluorescence quantum yield (quenching) and a red-shifted emission spectrum (longer wavelength).[1][8] This change in the fluorescence signal is directly correlated with the protein's conformational state.
The following diagram illustrates this principle:
Caption: Principle of detecting protein conformational changes.
Data Presentation
The selection of an appropriate probe is critical. Desirable characteristics include significant changes in fluorescence properties in response to environmental polarity, a reactive group for stable conjugation, and excitation/emission wavelengths that minimize background interference from biological samples.
Table 1: Representative Photophysical Properties of a Solvatochromic Probe
| Solvent | Dielectric Constant (ε) | Emission Max (λem) | Quantum Yield (Φ) |
| Toluene | 2.4 | 521 nm | 0.95 |
| Dichloromethane | 8.9 | 545 nm | 0.75 |
| Acetonitrile | 37.5 | 580 nm | 0.25 |
| Water | 80.1 | 633 nm | 0.05 |
Note: Data are hypothetical and representative of typical solvatochromic dyes like certain merocyanine or dapoxyl derivatives. Actual values will vary by specific probe.[9][10]
Table 2: Sample Experimental Data
| Condition | Fluorescence Intensity (a.u.) | Emission Max (λem) | Interpretation |
| Labeled Protein (Native) | 8500 | 585 nm | Probe in a relatively hydrophobic environment. |
| + Ligand X (10 µM) | 4200 | 610 nm | Conformational change exposes the probe to a more polar environment. |
| + Denaturant (6M GdnHCl) | 1500 | 630 nm | Protein unfolding fully exposes the probe to the aqueous solvent. |
Experimental Protocols
This section provides a detailed methodology for labeling a target protein with an amine-reactive solvatochromic dye and measuring conformational changes.
Materials and Reagents
-
Protein of Interest: Purified to >95%, in an amine-free buffer (e.g., PBS or HEPES). The concentration should be at least 2 mg/mL.[11]
-
Amine-Reactive Probe: NHS ester of a solvatochromic dye (e.g., CF® Dye, ATTO dye).
-
Solvent for Probe: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Labeling Buffer: 0.1 M Sodium bicarbonate, pH 8.3-8.5.[6][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5.[11]
-
Purification Column: Gel filtration/desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[6][12]
-
Spectrophotometer and Fluorometer.
Experimental Workflow
The overall workflow involves preparing the reagents, performing the labeling reaction, purifying the conjugate, and finally, analyzing the sample.
Caption: Experimental workflow for protein labeling and analysis.
Detailed Protocol
Step 1: Preparation of Protein and Dye
-
Protein Solution: Prepare the protein solution at 2-10 mg/mL in labeling buffer (0.1 M sodium bicarbonate, pH 8.3). Ensure the buffer is free of amine-containing substances like Tris or glycine.[12]
-
Dye Stock Solution: Immediately before use, dissolve the amine-reactive probe in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM. Vortex briefly to ensure it is fully dissolved.[11][12] Reactive dyes are susceptible to hydrolysis and should be prepared fresh.
Step 2: Protein Labeling Reaction
-
Reaction Setup: While gently stirring the protein solution, slowly add the required volume of the dye stock solution. A typical starting point is a 10:1 molar ratio of dye to protein.[12] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[6][11]
Step 3: Purification of the Labeled Protein
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer (e.g., Tris or hydroxylamine) and incubate for another 30-60 minutes.[11]
-
Purification: Separate the labeled protein from the unreacted free dye using a pre-equilibrated gel filtration column. Load the reaction mixture onto the column and elute with your desired storage buffer (e.g., PBS).[6][12] The first colored fraction to elute is the labeled protein.
Step 4: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using absorbance measurements.
-
Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).[11]
-
Calculate DOL: Use the following equations:
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) / ε_protein where:
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M): [Dye] = Aₘₐₓ / ε_dye where:
-
ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
An optimal DOL is typically between 1 and 3 to avoid over-labeling, which can lead to protein denaturation or fluorescence self-quenching.
-
Step 5: Monitoring Conformational Changes
-
Baseline Measurement: Dilute the labeled protein to a suitable concentration in the experimental buffer. Record the fluorescence emission spectrum by exciting at the dye's absorption maximum.
-
Induce Change: Introduce the stimulus expected to cause a conformational change (e.g., add a specific ligand, change the temperature, or add a denaturant).
-
Final Measurement: After allowing the system to equilibrate, record the fluorescence emission spectrum again.
-
Analysis: Compare the spectra before and after the stimulus. Analyze the changes in fluorescence intensity and the shift in the emission maximum to infer information about the protein's conformational transition. For kinetic studies, monitor the fluorescence change over time.
References
- 1. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-sensitive dyes to report protein conformational changes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence-Based Protein Stability Monitoring—A Review [mdpi.com]
- 9. A fluorescent probe designed for studying protein conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Environmentally Sensitive Fluorescent Dye as a Multidimensional Probe of Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thermofisher.com [thermofisher.com]
- 12. biotium.com [biotium.com]
Application Notes and Protocols for Labeling Aminoacylated RNA with 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed spin labeling (SDSL) is a powerful biophysical technique used to investigate the structure, dynamics, and conformational changes of biomolecules. By introducing a paramagnetic probe, typically a nitroxide spin label, at a specific site, Electron Paramagnetic Resonance (EPR) spectroscopy can provide valuable insights into the local environment of the label. This application note provides a detailed protocol for the specific labeling of the α-amino group of aminoacylated transfer RNA (aminoacyl-tRNA) with 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester. This technique allows for the study of the aminoacyl moiety of the tRNA molecule, which is crucial for its function in protein synthesis on the ribosome.
The stability of the aminoacyl-tRNA is a critical factor, as the ester linkage between the amino acid and the tRNA is susceptible to hydrolysis, particularly at alkaline pH. Therefore, the labeling and purification procedures are optimized to maintain the integrity of the aminoacyl-tRNA. Applications of this technique are found in fundamental studies of protein translation and have potential in drug discovery, particularly for screening inhibitors of aminoacyl-tRNA synthetases or ribosomal function.
Data Presentation
A critical parameter in any labeling protocol is the efficiency of the reaction. The following table summarizes expected labeling efficiencies and stability data for aminoacyl-tRNA, which should be determined empirically for each specific tRNA and amino acid combination.
| Parameter | Value | Conditions | Analytical Method |
| Labeling Efficiency | > 70% | pH 7.0-7.5, 4°C, 4-12 hours | Mass Spectrometry, EPR Spectroscopy |
| Aminoacyl-tRNA Stability (Half-life) | Minutes to Hours | pH 7.5, 20°C | Radioactivity Assay, HPLC |
| Spin-Labeled Aminoacyl-tRNA Stability | Comparable to unlabeled | Physiological Buffer | EPR Spectroscopy |
Note: The stability of the aminoacyl-tRNA is highly dependent on the specific amino acid, with branched-chain amino acids like valine and isoleucine showing greater stability. Proline-charged tRNA is notably less stable. The pH of the reaction and subsequent handling steps is critical; acidic conditions (pH 4.5-6.0) significantly reduce the rate of hydrolysis of the aminoacyl ester bond.
Experimental Protocols
This section provides detailed methodologies for the preparation of aminoacyl-tRNA and its subsequent spin labeling.
Protocol 1: Aminoacylation of tRNA
This protocol describes the charging of a specific tRNA with its cognate amino acid.
Materials:
-
Purified tRNA
-
Cognate aminoacyl-tRNA synthetase (aaRS)
-
Cognate amino acid
-
ATP (disodium salt)
-
Aminoacylation buffer (e.g., 50 mM HEPES-KOH, pH 7.6, 150 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 5.2)
-
3 M Sodium Acetate, pH 5.2
-
Ethanol (100% and 70%)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following on ice:
-
Purified tRNA (to a final concentration of 10-20 µM)
-
Cognate amino acid (to a final concentration of 50-100 µM)
-
ATP (to a final concentration of 2-5 mM)
-
Aminoacylation buffer (to 1x final concentration)
-
Nuclease-free water to the final volume.
-
-
Initiate Reaction: Add the cognate aminoacyl-tRNA synthetase to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Quenching and Extraction: Stop the reaction by adding an equal volume of acid-phenol:chloroform:isoamyl alcohol. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of ice-cold 100% ethanol.
-
Incubation and Centrifugation: Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes. Pellet the aminoacyl-tRNA by centrifugation at >12,000 x g for 30 minutes at 4°C.
-
Washing: Carefully discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol. Centrifuge again for 10 minutes at 4°C.
-
Drying and Resuspension: Remove the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry. Resuspend the aminoacyl-tRNA pellet in a small volume of cold, slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0) to minimize hydrolysis.
-
Quantification: Determine the concentration and purity of the aminoacyl-tRNA using a NanoDrop spectrophotometer or by running an aliquot on an acidic urea-PAGE gel.
Protocol 2: Spin Labeling of Aminoacyl-tRNA
This protocol details the reaction of the aminoacyl-tRNA with the NHS ester spin label.
Materials:
-
Purified aminoacyl-tRNA (from Protocol 1)
-
1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M HEPES, pH 7.0-7.5)
-
Purification column (e.g., size-exclusion chromatography like Sephadex G-25, or reversed-phase HPLC)
-
Collection tubes
Procedure:
-
Prepare Spin Label Stock: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Reaction Setup: In a microcentrifuge tube on ice, add the purified aminoacyl-tRNA. Adjust the buffer to the desired labeling pH (7.0-7.5) using the labeling buffer.
-
Initiate Labeling: Add a 10- to 50-fold molar excess of the spin label stock solution to the aminoacyl-tRNA solution. Gently mix.
-
Incubation: Incubate the reaction on ice or at 4°C for 4-12 hours with gentle agitation. The optimal time should be determined empirically.
-
Purification: Separate the spin-labeled aminoacyl-tRNA from the unreacted spin label and hydrolyzed byproducts.
-
Size-Exclusion Chromatography: Equilibrate a pre-packed size-exclusion column (e.g., Sephadex G-25) with a cold, slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0). Apply the reaction mixture to the column and collect fractions. The spin-labeled aminoacyl-tRNA will elute in the void volume.
-
Reversed-Phase HPLC: This method can provide higher purity. Use a C18 column and a gradient of acetonitrile in an appropriate aqueous buffer (e.g., triethylammonium acetate) at a low pH.
-
-
Analysis: Pool the fractions containing the purified spin-labeled aminoacyl-tRNA. Confirm the labeling and integrity of the product using EPR spectroscopy and mass spectrometry.
Visualizations
Experimental Workflow for Spin Labeling Aminoacyl-tRNA
Caption: Workflow for aminoacyl-tRNA spin labeling.
Logical Relationship of Key Experimental Considerations
Application Notes and Protocols for EPR Distance Measurement Using a TEMPO-based NHS Ester Spin Label
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for elucidating the structure and dynamics of biomolecules.[1] Specifically, pulsed EPR techniques like Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), enable precise measurement of distances between paramagnetic centers in the range of 1.5 to 10 nanometers.[2][3] This capability is invaluable in structural biology and drug development for characterizing protein conformations, ligand binding, and the architecture of biomolecular complexes.[1]
Site-directed spin labeling (SDSL) is a common approach where a paramagnetic probe, or spin label, is introduced at specific sites within a biomolecule.[1] This application note focuses on the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-based N-hydroxysuccinimide (NHS) ester spin label, herein referred to as "Tempyo Ester," for measuring intramolecular distances in proteins. The NHS ester moiety allows for covalent attachment of the TEMPO spin label to primary amine groups, such as the side chain of lysine residues.[4][5]
These protocols provide a comprehensive guide for researchers on labeling proteins with Tempyo Ester, preparing samples for EPR analysis, and performing DEER/PELDOR experiments to obtain distance distributions. The information is particularly relevant for those in drug development seeking to understand protein-ligand interactions and conformational changes upon drug binding.
Signaling Pathways and Experimental Workflow
The overall workflow for EPR distance measurement using Tempyo Ester involves several key stages, from protein preparation to data analysis. The logical relationship between these steps is crucial for obtaining high-quality distance data.
Caption: Experimental workflow for EPR distance measurement.
Experimental Protocols
Protocol 1: Protein Labeling with Tempyo Ester (TEMPO-NHS)
This protocol describes the covalent labeling of a protein with a TEMPO-based NHS ester spin label. The reaction targets primary amines, predominantly the ε-amino group of lysine residues.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES) free of primary amines (e.g., Tris).
-
Tempyo Ester (TEMPO-NHS).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[5]
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Gel filtration column (e.g., Sephadex G-25) for purification.[4]
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL.[5]
-
If the protein is in a buffer containing primary amines, exchange it into the labeling buffer using dialysis or a desalting column.
-
-
Spin Label Stock Solution:
-
Immediately before use, dissolve the Tempyo Ester in a minimal volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).[4]
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the Tempyo Ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted spin label and byproducts by passing the reaction mixture through a gel filtration column pre-equilibrated with the desired storage buffer.[4]
-
Collect fractions and identify those containing the labeled protein using a protein concentration assay (e.g., Bradford or A280).
-
-
Quantification and Quality Control:
-
Determine the final protein concentration.
-
Assess the labeling efficiency using continuous wave (CW) EPR spectroscopy by comparing the integrated signal intensity to a known standard. Alternatively, mass spectrometry can be used to determine the number of attached labels.
-
Protocol 2: Sample Preparation for DEER/PELDOR Measurements
Proper sample preparation is critical for obtaining high-quality DEER data. This involves vitrifying the sample in a suitable cryoprotectant to ensure a homogeneous distribution of spin-labeled molecules.
Materials:
-
Spin-labeled protein solution.
-
Cryoprotectant (e.g., deuterated glycerol (glycerol-d8), sucrose).
-
EPR sample tubes (e.g., 1.6 mm outer diameter quartz capillaries).
-
Liquid nitrogen.
Procedure:
-
Addition of Cryoprotectant:
-
Sample Loading:
-
Load approximately 15-25 µL of the protein-cryoprotectant mixture into an EPR sample tube.
-
-
Flash Freezing:
-
Immediately flash-freeze the sample by plunging it into liquid nitrogen.[6] This ensures the formation of a glass-like solid, preventing protein aggregation and crystallization of the solvent.
-
-
Sample Storage:
-
Store the frozen samples in liquid nitrogen until the EPR measurement.
-
Protocol 3: DEER/PELDOR Data Acquisition
The four-pulse DEER sequence is the most commonly used method for measuring inter-spin distances.[2] The following are typical parameters for a Q-band EPR spectrometer.
EPR Spectrometer Setup:
-
Spectrometer: Bruker ELEXSYS E580 or similar, equipped with a Q-band pulse system.[7]
-
Resonator: EN5107D2 or similar.[7]
-
Temperature: 50 K.[8]
Pulse Sequence Parameters:
-
Sequence: Four-pulse DEER: (π/2)ν1 - τ1 - (π)ν1 - t - (π)ν2 - (τ1 + τ2 - t) - (π)ν1 - τ2 - echo.[9]
-
Observer Pulses (ν1): π/2 = 16 ns, π = 32 ns.[9]
-
Pump Pulse (ν2): π = 12 ns.[9]
-
τ1: 400 ns.[8]
-
τ2: 4 µs (adjust based on expected distance and sample relaxation times).[8]
-
Shot Repetition Time: Determined by the spin-lattice relaxation time (T1), typically in the range of 1-5 ms.
Data Acquisition:
-
Set the magnetic field to the maximum of the nitroxide spectrum.
-
Apply the pump pulse at the center of the resonator frequency.
-
Set the observer frequency with the specified offset.
-
Acquire the DEER trace by stepping the time 't'.
-
Average a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Presentation
The following tables summarize typical experimental parameters and illustrative results for DEER distance measurements on a protein doubly labeled with a nitroxide spin label.
Table 1: Typical Protein Labeling and Sample Preparation Parameters
| Parameter | Value | Reference |
| Protein Concentration (Labeling) | 1-10 mg/mL | [5] |
| Spin Label:Protein Molar Ratio | 5:1 to 20:1 | N/A |
| Labeling Reaction pH | 8.3 - 8.5 | [5] |
| Labeling Time / Temperature | 2h @ RT or O/N @ 4°C | [4] |
| Final Protein Concentration (DEER) | 50 - 200 µM | N/A |
| Cryoprotectant | 20-30% (v/v) glycerol-d8 | [6] |
Table 2: Illustrative DEER/PELDOR Spectrometer Parameters (Q-Band)
| Parameter | Value | Reference |
| Temperature | 50 K | [8] |
| Observer π/2 pulse length | 16 ns | [9] |
| Observer π pulse length | 32 ns | [9] |
| Pump π pulse length | 12 ns | [9] |
| Frequency Offset (Pump - Observer) | 80 MHz | [8][9] |
| Dipolar Evolution Time (τ2) | 4 µs | [8] |
Table 3: Example DEER Distance Measurement Results
| Labeled Protein System | Measured Distance(s) | Distance Distribution Width (FWHM) | Reference |
| Protein G (N8C/K28C mutant) | 2.5 ± 0.1 nm | ~0.5 nm | N/A |
| Electron Transfer Flavoprotein (A111C) | 4.2 ± 0.1 nm, 5.1 ± 0.2 nm | ~0.3 nm | [10] |
| β1 Adrenergic Receptor (C163/C344) | ~3.1 nm, ~3.6 nm, ~4.0 nm | N/A | [6] |
Note: The data in Table 3 are illustrative and adapted from studies using nitroxide spin labels. The specific distances and distributions will vary depending on the protein and the labeling sites.
Logical Relationships in DEER Data Analysis
The analysis of DEER data follows a logical progression to extract the distance distribution from the raw experimental trace.
References
- 1. Protein Modeling with DEER Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. annualreviews.org [annualreviews.org]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Deconvoluting Monomer- and Dimer-Specific Distance Distributions between Spin Labels in a Monomer/Dimer Mixture Using T1-Edited DEER EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DEER and RIDME Measurements of the Nitroxide-Spin Labelled Copper-Bound Amine Oxidase Homodimer from Arthrobacter Globiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acert.cornell.edu [acert.cornell.edu]
- 10. DEER Distance Measurement Between a Spin Label and a Native FAD Semiquinone in Electron Transfer Flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
OXYL-1-NHS Labeling of Membrane Proteins in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of membrane protein dynamics and conformational changes in their native environment is paramount to understanding cellular signaling and for the development of novel therapeutics. OXYL-1-NHS is an amine-reactive spin-labeling reagent that provides a powerful tool for investigating these processes. By covalently attaching a stable nitroxide radical to the extracellular domains of membrane proteins on living cells, researchers can employ Electron Paramagnetic Resonance (EPR) spectroscopy to gain insights into protein structure, dynamics, and interactions.
This document provides detailed application notes and protocols for the use of OXYL-1-NHS in labeling membrane proteins on live cells for subsequent EPR analysis. It is intended for researchers in cell biology, biophysics, and pharmacology who are interested in studying membrane protein function in a physiologically relevant context.
Principle of OXYL-1-NHS Labeling
OXYL-1-NHS (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide ester) is an N-hydroxysuccinimide (NHS) ester derivative of a nitroxide spin label. The NHS ester group reacts specifically and efficiently with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form stable amide bonds. Due to its membrane-impermeable nature, OXYL-1-NHS is particularly well-suited for selectively labeling the extracellular domains of membrane proteins on intact, live cells.
The attached nitroxide radical is a paramagnetic moiety containing an unpaired electron. This property allows for the detection and characterization of the labeled protein using EPR spectroscopy. EPR spectra are sensitive to the local environment and mobility of the spin label, providing information on the structure and conformational dynamics of the protein to which it is attached.
Applications in Research and Drug Development
The ability to label membrane proteins on live cells with OXYL-1-NHS opens up a range of applications for both basic research and drug development:
-
Studying Protein Conformation and Dynamics: EPR spectroscopy of OXYL-1-NHS labeled proteins can reveal changes in protein conformation upon ligand binding, channel gating, or receptor activation.
-
Investigating Protein-Protein Interactions: By labeling two different proteins with spin labels, distance measurements using advanced EPR techniques like Double Electron-Electron Resonance (DEER) can provide information on their proximity and interaction interfaces.
-
High-Throughput Screening: The development of EPR-based assays could enable the screening of compound libraries for their effects on membrane protein conformation and function.
-
Understanding Disease Mechanisms: This technique can be used to study how mutations or disease states alter the structure and dynamics of membrane proteins.
Data Presentation
The quantitative data obtained from EPR experiments on OXYL-1-NHS labeled cells can be summarized to compare different conditions, such as the presence or absence of a ligand or a drug candidate.
| Parameter | Condition A (e.g., Resting State) | Condition B (e.g., Activated State) | Interpretation |
| Spin Label Mobility (Inverse Linewidth) | Lower | Higher | Increased protein dynamics in the activated state. |
| Solvent Accessibility (Π value) | 0.35 | 0.50 | Increased exposure of the labeled site to the aqueous environment upon activation. |
| Inter-spin Distance (DEER) | 3.5 nm | 4.2 nm | Conformational change leading to an increase in the distance between two labeled sites. |
Experimental Protocols
Protocol 1: Preparation of OXYL-1-NHS Stock Solution
Materials:
-
OXYL-1-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of OXYL-1-NHS to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a 100 mM stock solution of OXYL-1-NHS in anhydrous DMSO. For example, dissolve 2.81 mg of OXYL-1-NHS (M.W. 281.3 g/mol ) in 100 µL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: OXYL-1-NHS Labeling of Suspension Cells
Materials:
-
Suspension cells (e.g., Jurkat, K562)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0
-
OXYL-1-NHS stock solution (100 mM in DMSO)
-
Quenching buffer: 100 mM glycine or Tris in PBS, pH 7.4
-
Microcentrifuge tubes
-
Cell culture medium
Procedure:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with ice-cold PBS, pH 7.4 to remove any residual media components.
-
Resuspend the cell pellet in ice-cold PBS, pH 8.0 at a concentration of 1 x 10^7 cells/mL. The slightly alkaline pH enhances the reactivity of primary amines.
-
Add the OXYL-1-NHS stock solution to the cell suspension to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each cell type and experimental goal.
-
Incubate the reaction on ice for 30-60 minutes with gentle agitation. Performing the reaction on ice minimizes endocytosis of the labeled proteins.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 10 minutes on ice.
-
Wash the cells three times with ice-cold PBS, pH 7.4 to remove unreacted label and quenching buffer.
-
The labeled cells are now ready for EPR sample preparation or can be returned to culture for further experiments.
Protocol 3: OXYL-1-NHS Labeling of Adherent Cells
Materials:
-
Adherent cells grown in culture dishes or on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0
-
OXYL-1-NHS stock solution (100 mM in DMSO)
-
Quenching buffer: 100 mM glycine or Tris in PBS, pH 7.4
-
Cell culture medium
Procedure:
-
Wash the adherent cells twice with ice-cold PBS, pH 7.4.
-
Add ice-cold PBS, pH 8.0 to the cells.
-
Add the OXYL-1-NHS stock solution to the PBS covering the cells to a final concentration of 1-5 mM.
-
Incubate the reaction on ice for 30-60 minutes.
-
Remove the labeling solution and quench the reaction by adding the quenching buffer for 10 minutes on ice.
-
Wash the cells three times with ice-cold PBS, pH 7.4.
-
The labeled cells can be harvested for EPR sample preparation or used for in-plate assays.
Protocol 4: Sample Preparation for EPR Spectroscopy
Materials:
-
OXYL-1-NHS labeled cells
-
EPR sample tubes (e.g., quartz capillaries)
-
Centrifuge
Procedure:
-
After the final wash, resuspend the labeled cells in a minimal volume of PBS.
-
Carefully load the cell suspension into an EPR sample tube, avoiding air bubbles.
-
Gently pellet the cells in the EPR tube by centrifugation (e.g., 500 x g for 5 minutes).
-
Remove the supernatant carefully.
-
The packed cell pellet is now ready for EPR analysis. For low-temperature experiments, the sample should be flash-frozen in liquid nitrogen.
Mandatory Visualizations
Caption: Experimental workflow for OXYL-1-NHS labeling and EPR analysis.
Caption: GPCR signaling and detection of conformational changes with OXYL-1-NHS.
Concluding Remarks
OXYL-1-NHS labeling of membrane proteins on live cells, coupled with EPR spectroscopy, is a powerful technique for elucidating the structural dynamics and function of these critical cellular components. The protocols and application notes provided herein offer a framework for researchers to apply this methodology to their specific systems of interest. Careful optimization of labeling conditions and EPR data acquisition parameters will be essential for obtaining high-quality, reproducible results that can advance our understanding of cellular signaling and aid in the development of new therapeutic agents.
Application Notes and Protocols for Studying Protein-Ligand Interactions Using 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-ligand interactions is fundamental to understanding biological processes and is a cornerstone of modern drug discovery. A powerful technique for elucidating these interactions at the molecular level is Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy. This method provides high-resolution information on protein structure, dynamics, and conformational changes upon ligand binding.[1][2] A key reagent in this approach is the amine-reactive spin label, 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester. This document provides detailed application notes and protocols for utilizing this spin label to investigate protein-ligand interactions.
1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester is an active acylating agent that covalently attaches a nitroxide spin label to primary amino groups on a protein, such as the N-terminus and the side chain of lysine residues. The unpaired electron on the nitroxide moiety serves as a paramagnetic probe whose EPR spectrum is highly sensitive to its local environment, including the polarity and mobility of the spin label.[2] Changes in the protein's conformation due to ligand binding will alter the spin label's environment, leading to detectable changes in the EPR spectrum. These spectral changes can be analyzed to provide both qualitative and quantitative insights into the binding event.[1]
Principle of the Method
The core principle of using this compound in conjunction with EPR spectroscopy to study protein-ligand interactions involves a three-step process:
-
Site-Directed Spin Labeling (SDSL): The protein of interest is covalently labeled with the nitroxide spin label at specific amine residues.
-
EPR Spectroscopy: The EPR spectrum of the spin-labeled protein is recorded in the absence and presence of the ligand.
-
Spectral Analysis: The changes in the EPR line shape, mobility, and accessibility of the spin label are analyzed to infer conformational changes, determine binding affinities (dissociation constants, Kd), and map interaction interfaces.[1][3][4]
Changes in the EPR spectrum provide a powerful readout of conformational changes at specific residues of interest.[1] A lack of change in the spectral lineshapes of a spin-labeled protein in the absence and presence of a ligand suggests that the labeled site is not affected by ligand binding. Conversely, differences in the spectral lineshapes indicate that ligand binding does affect the mobility of the spin label side chain within the protein structure.[1]
Key Applications
-
Detection of Ligand-Induced Conformational Changes: The primary application is to identify and characterize structural rearrangements in a protein upon ligand binding.
-
Determination of Binding Affinity (Kd): By titrating the spin-labeled protein with increasing concentrations of the ligand, the dissociation constant can be determined from the changes in the EPR spectrum.[3][4]
-
Mapping Protein-Ligand Interaction Sites: By systematically labeling different residues, it is possible to map the regions of the protein that are involved in the binding event.
-
Studying Protein Dynamics: The EPR line shape provides information on the mobility of the spin label on the nanosecond timescale, offering insights into the local dynamics of the protein.[5]
Case Study: Calcium Binding to Calmodulin
A practical example of this technique is the study of calcium (ligand) binding to the protein calmodulin. Calmodulin is a ubiquitous calcium-binding protein that undergoes a significant conformational change upon binding Ca2+, which in turn modulates its interaction with downstream targets.[6][7][8] By introducing a nitroxide spin label at specific sites on calmodulin, the Ca2+-induced conformational changes can be monitored by EPR spectroscopy.[6][7][8]
Quantitative Data from Calmodulin-Ca2+ Interaction Study
The following table summarizes hypothetical quantitative data that could be obtained from an EPR titration experiment of spin-labeled calmodulin with Ca2+. The changes in the central linewidth (ΔH0) and the rotational correlation time (τc) of the spin label are indicative of changes in its mobility upon Ca2+ binding.
| Ca2+ Concentration (µM) | Change in Central Linewidth (ΔH0, Gauss) | Rotational Correlation Time (τc, ns) | Fraction Bound |
| 0 | 0.00 | 1.2 | 0.00 |
| 1 | 0.15 | 1.5 | 0.18 |
| 2 | 0.28 | 1.8 | 0.33 |
| 5 | 0.55 | 2.5 | 0.61 |
| 10 | 0.80 | 3.2 | 0.80 |
| 20 | 0.95 | 3.8 | 0.92 |
| 50 | 1.00 | 4.0 | 0.98 |
| 100 | 1.00 | 4.0 | 1.00 |
Note: This data is illustrative. Actual values will depend on the specific protein, labeling site, and experimental conditions.
From a titration curve plotting the fraction bound against the ligand concentration, the dissociation constant (Kd) can be determined by fitting the data to a binding isotherm.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol outlines the steps for covalently labeling a protein with the amine-reactive nitroxide spin label.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate buffer, HEPES)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Prepare a solution of the purified protein at a concentration of 1-10 mg/mL in the labeling buffer. Ensure the buffer does not contain any primary amines (e.g., Tris).
-
-
Spin Label Solution Preparation:
-
Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved spin label to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
(Optional) Add a small volume of the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted spin label and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The labeled protein can often be identified by its faint yellow-orange color.
-
-
Determination of Labeling Efficiency:
-
Measure the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
The concentration of the nitroxide spin label can be determined by EPR spectroscopy by comparing the double integral of the EPR spectrum of the labeled protein with that of a standard of known concentration (e.g., TEMPO).
-
Calculate the labeling efficiency as the molar ratio of spin label to protein.
-
Protocol 2: EPR Spectroscopy for Monitoring Protein-Ligand Interactions
This protocol describes the general procedure for acquiring EPR spectra to study the effect of ligand binding.
Materials:
-
Spin-labeled protein solution
-
Ligand stock solution
-
EPR spectrometer (X-band)
-
Capillary tubes for aqueous samples
-
Buffer for EPR measurements
Procedure:
-
Sample Preparation:
-
Prepare a series of samples containing a fixed concentration of the spin-labeled protein (typically 20-100 µM) and varying concentrations of the ligand in the EPR buffer.
-
Include a control sample with no ligand.
-
Ensure the final volume of each sample is sufficient for the EPR measurement (typically 10-50 µL).
-
-
EPR Data Acquisition:
-
Transfer each sample into a capillary tube and place it in the EPR spectrometer's resonator.
-
Record the continuous-wave (CW) EPR spectrum at room temperature. Typical X-band spectrometer settings are:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: 10-20 mW (non-saturating)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 0.5-1.5 G
-
Sweep width: 100-150 G
-
Sweep time: 60-120 s
-
Number of scans: 1-10 (for signal averaging)
-
-
-
Data Analysis:
-
Process the acquired spectra (baseline correction, normalization).
-
Analyze the changes in the spectral line shape, such as the central linewidth (ΔH0), hyperfine splitting, and overall spectral width.
-
For quantitative analysis of mobility, simulate the spectra to determine the rotational correlation time (τc).
-
To determine the dissociation constant (Kd), plot a spectral parameter that changes upon binding (e.g., amplitude of a specific peak, or a parameter derived from spectral subtraction) as a function of the ligand concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to calculate the Kd. The fraction of bound protein can be calculated using the following equation: Fraction Bound = (Sobs - Sfree) / (Sbound - Sfree) where Sobs is the observed spectral parameter at a given ligand concentration, Sfree is the parameter for the unbound protein, and Sbound is the parameter for the fully saturated protein-ligand complex.
-
Visualizations
Caption: Experimental workflow for studying protein-ligand interactions using SDSL-EPR.
Caption: Logical relationship of events in an SDSL-EPR experiment for protein-ligand interaction analysis.
Caption: Conceptual pathway of protein-ligand interaction and its effect on the spin label.
References
- 1. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]
- 3. Estimation of binding parameters for the protein-protein interaction using a site-directed spin labeling and EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of binding parameters for the protein–protein interaction using a site-directed spin labeling and EPR spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. Characterization of Interactions Between Proteins Using Site-Directed Spin Labeling and Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of a calmodulin-based EPR calcium indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electron paramagnetic resonance spectroscopy of nitroxide-labeled calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron Paramagnetic Resonance Spectroscopy of Nitroxide-Labeled Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with OXYL-1-NHS ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with OXYL-1-NHS ester. The information provided is based on the general principles of N-hydroxysuccinimide (NHS) ester chemistry. For specific details regarding OXYL-1-NHS ester, always consult the manufacturer's product documentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of OXYL-1-NHS ester?
OXYL-1-NHS ester is an amine-reactive reagent. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH₂), which are primarily found on the N-terminus of proteins and the side chains of lysine residues.[1][2] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond between OXYL-1 and the target molecule, releasing N-hydroxysuccinimide as a byproduct.[][4][5]
Q2: What is the optimal pH for labeling with OXYL-1-NHS ester?
The optimal pH range for NHS ester labeling reactions is typically between 7.2 and 8.5.[][6] A pH of 8.3-8.5 is often considered ideal.[1][2][7] At a lower pH, primary amines are protonated and thus less reactive, while a higher pH significantly accelerates the hydrolysis of the NHS ester, reducing labeling efficiency.[2][6]
Q3: Which buffers are compatible with OXYL-1-NHS ester reactions?
It is crucial to use buffers that are free of primary amines.[6][8] Recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, borate, and HEPES buffers.[2][6][7] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[6][9]
Q4: How should I store and handle OXYL-1-NHS ester?
NHS esters are sensitive to moisture and should be stored at -20°C to -80°C in a desiccated environment.[6][8] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.[6][10] For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[6][7] Stock solutions in anhydrous organic solvents can often be stored at -20°C for a limited time, but it is best to prepare fresh solutions for each experiment.[1][6]
Q5: What is the primary side reaction that competes with the labeling reaction?
The main competing reaction is the hydrolysis of the NHS ester by water.[6][9] This reaction inactivates the OXYL-1-NHS ester by converting it to a non-reactive carboxylic acid. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[6][11]
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common challenge. This guide will help you identify and resolve potential causes for suboptimal results with OXYL-1-NHS ester.
Problem 1: Very low or no labeling detected.
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 7.2-8.5, with 8.3-8.5 being ideal.[2][6] A pH that is too low will result in unreactive protonated amines, while a pH that is too high will lead to rapid hydrolysis of the NHS ester.[6] |
| Incompatible Buffer Components | Ensure your buffer does not contain primary amines (e.g., Tris, glycine).[6][9] If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer like PBS or sodium bicarbonate using methods such as dialysis or desalting columns.[2][6] |
| Hydrolyzed/Inactive OXYL-1-NHS Ester | OXYL-1-NHS ester is moisture-sensitive.[10] Ensure it has been stored correctly in a desiccated environment at -20°C to -80°C.[6][8] Always allow the vial to warm to room temperature before opening.[6] Prepare fresh stock solutions in high-quality, anhydrous DMSO or DMF immediately before use.[6][7] |
| Insufficient Molar Excess of OXYL-1-NHS Ester | A common starting point is a 10- to 20-fold molar excess of the NHS ester over the target molecule.[6][8] This ratio may need to be optimized for your specific protein and desired degree of labeling.[8] |
| Low Concentration of Target Molecule | The efficiency of the labeling reaction can be dependent on the concentration of your protein or biomolecule.[9] A protein concentration of at least 2 mg/mL is recommended, with an optimal range often cited as 1-10 mg/mL.[6][8][9] |
Problem 2: Labeling efficiency is lower than expected.
| Potential Cause | Recommended Action |
| Suboptimal Reaction Time and Temperature | Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6][7] Longer incubation times may be necessary for reactions performed at a lower pH.[8] Protect the reaction from light if OXYL-1 is light-sensitive.[6] |
| Inaccessible Primary Amines on the Target Molecule | The primary amines on your protein may be sterically hindered or buried within its three-dimensional structure.[6] If structural information is available, assess the accessibility of lysine residues. In some cases, using a different labeling chemistry that targets other functional groups may be necessary.[6] |
| Poor Solubility of OXYL-1-NHS Ester | Ensure the OXYL-1-NHS ester is completely dissolved in the organic solvent before adding it to the aqueous reaction buffer.[8] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should typically be less than 10% to avoid denaturation of the protein.[8][10] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for NHS ester labeling reactions.
Table 1: Effect of pH on NHS Ester Stability
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[12] |
| 7.0 | Room Temperature | ~7 hours[13] |
| 8.0 | 4 | ~1 hour[4] |
| 8.5 | Room Temperature | 125-180 minutes[14] |
| 8.6 | 4 | 10 minutes[12] |
| 9.0 | Room Temperature | Minutes[4] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[6]
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5)[2][6] |
| Temperature | 4°C to Room Temperature[4] |
| Incubation Time | 1-4 hours at Room Temperature, or overnight at 4°C[6][7] |
| Protein Concentration | 1 - 10 mg/mL[8][9] |
| Molar Excess of NHS Ester | 10 - 20 fold (starting point)[6][8] |
| Final Organic Solvent (DMSO/DMF) Concentration | < 10%[8][10] |
Experimental Protocols
Protocol 1: General Protein Labeling with OXYL-1-NHS Ester
-
Prepare the Protein Solution:
-
Prepare the OXYL-1-NHS Ester Solution:
-
Perform the Labeling Reaction:
-
Calculate the volume of the OXYL-1-NHS ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[6][8]
-
While gently stirring the protein solution, add the OXYL-1-NHS ester stock solution.[6]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6][7] Protect from light if OXYL-1 is fluorescent.[6]
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Labeled Protein:
-
Remove excess, unreacted OXYL-1-NHS ester and byproducts using a desalting column, dialysis, or gel filtration.[7]
-
Mandatory Visualizations
Caption: Reaction mechanism of OXYL-1-NHS ester with a primary amine and the competing hydrolysis side reaction.
Caption: A logical workflow for troubleshooting low labeling efficiency with OXYL-1-NHS ester.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester during their experiments, ensuring successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester is an active acylating agent.[1][2][3][4][5] It is commonly used as a spin-labeling reagent that preferentially targets and reacts with primary amino groups (-NH₂) on molecules like proteins and aminoacylated RNA to form stable amide bonds.[1][2][3][6]
Q2: What is NHS ester hydrolysis and why is it a concern?
A2: NHS ester hydrolysis is a chemical reaction where the ester group reacts with water, converting it into a non-reactive carboxylic acid.[7][8] This is a significant issue because it directly competes with the desired labeling reaction (aminolysis), where the NHS ester reacts with a primary amine on the target molecule.[7][8] This competing hydrolysis reaction reduces the amount of active reagent available, leading to lower yields of the labeled product and inconsistent experimental outcomes.[7][8]
Q3: What are the primary factors that influence the rate of NHS ester hydrolysis?
A3: The rate of NHS ester hydrolysis is primarily influenced by three key factors:
-
pH: The rate of hydrolysis significantly increases as the pH becomes more alkaline.[7][9]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[7]
-
Time in Aqueous Solution: The longer an NHS ester is exposed to a water-containing environment, the greater the extent of hydrolysis.[7]
Q4: What is the optimal pH for coupling reactions to minimize hydrolysis?
A4: The optimal pH for NHS ester coupling is a compromise between maximizing the reactivity of the target amine and minimizing the rate of hydrolysis.[7][10] For most protein and biomolecule labeling applications, the optimal pH range is typically between 7.2 and 8.5.[7][10][11][12] A pH of 8.3-8.5 is often considered ideal for achieving the most efficient conjugation.[7][10][13][14][15][16]
Q5: Which buffers are recommended for NHS ester reactions, and which should be avoided?
A5: It is critical to use amine-free buffers, as buffers containing primary amines will compete with the target molecule for reaction with the NHS ester.[12][17]
-
Recommended Buffers: Phosphate (e.g., PBS), carbonate-bicarbonate, HEPES, and borate buffers within the optimal pH range of 7.2 to 8.5 are recommended.[7][10] 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffers are frequently used.[7][13]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions and should be avoided for the reaction itself.[7][17] However, they can be useful for quenching the reaction once it is complete.[7]
Q6: How should the solid this compound be stored?
A6: Proper storage is critical to maintain the reactivity of the NHS ester. The primary goal is to minimize exposure to moisture.[11]
-
Environment: Keep the vial tightly sealed in a desiccator or a zip-lock bag containing a desiccant to protect it from moisture.[17][18][19]
-
Light: Store in the dark or in an amber vial to protect from light.[11][19]
Q7: How should I prepare and handle stock solutions of the NHS ester?
A7: NHS esters are very unstable in aqueous solutions.[9] Therefore, stock solutions should be prepared in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][9][13]
-
Preparation: Allow the vial of solid ester to equilibrate to room temperature before opening to prevent moisture condensation.[17][18][19] Dissolve the NHS ester in high-quality, anhydrous DMSO or amine-free DMF immediately before use.[17]
-
Storage: It is strongly recommended not to prepare stock solutions for long-term storage.[17] If a solution must be stored, it can be kept in anhydrous DMF at -20°C for 1-2 months.[14][15] However, for best results, always use a freshly prepared solution. Discard any unused reconstituted reagent.[17]
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: Reagent was inactive before or during the reaction. | • Ensure proper storage of solid reagent at -20°C with desiccant.[11][17] • Allow reagent vial to warm to room temperature before opening.[17][18] • Use high-quality, anhydrous DMSO or amine-free DMF to prepare the stock solution immediately before use.[7][17] • Maintain the reaction pH between 7.2 and 8.5 (ideally 8.3-8.5).[7][10] |
| Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine). | • Use a recommended amine-free buffer such as PBS, bicarbonate, or HEPES.[7][10] Dialyze the sample into the correct buffer if necessary. | |
| Suboptimal pH: Reaction pH is too low (<7.0) or too high (>8.5). | • At low pH, the target amine is protonated and non-reactive. At high pH, hydrolysis is rapid.[10] Adjust the buffer to the optimal pH range of 8.3-8.5.[13][14][15] | |
| Inconsistent Results Batch-to-Batch | Variable Reagent Activity: The NHS ester has degraded over time due to improper storage or handling. | • Aliquot the solid reagent upon first use to minimize repeated opening and exposure to atmospheric moisture.[19] • Always prepare a fresh solution of the NHS ester for each experiment.[17] |
| pH Drift During Reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can acidify the reaction mixture.[13][14] | • Use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction, especially for large-scale labeling.[13][14] | |
| Protein Precipitation During Reaction | High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction is too high. | • The final concentration of the organic solvent should typically be kept below 10% to avoid denaturing the protein.[7] |
Quantitative Data: NHS Ester Stability
The stability of an NHS ester in an aqueous solution is highly dependent on the pH. The half-life (the time it takes for half of the ester to hydrolyze) decreases significantly as the pH increases.
| pH | Temperature | Approximate Half-Life (t½) | Reference |
| 7.0 | 0°C | 4-5 hours | [20] |
| 8.5 | Room Temp | ~30 minutes | [21] |
| 8.6 | 4°C | 10 minutes | [20] |
Note: This data is for typical NHS esters and serves as a general guideline. The exact half-life can vary based on the specific molecule.
Experimental Protocols
Protocol for Preparing NHS Ester Stock Solution
-
Remove the vial of this compound from -20°C storage.
-
Allow the vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.[17]
-
Immediately before use, add high-quality, anhydrous DMSO or amine-free DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mg/mL).[11]
-
Vortex briefly to ensure the ester is fully dissolved.
-
Proceed immediately to the labeling reaction. Do not store the aqueous solution.[14] Any unused solution in organic solvent should be discarded or, if absolutely necessary, stored under anhydrous conditions at -20°C for a very limited time.[14][15]
General Protocol for Labeling a Protein to Minimize Hydrolysis
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
-
Prepare the Protein Solution: Dissolve or dialyze the protein into an amine-free reaction buffer (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate) with a pH of 8.3-8.5.[10][13] The optimal protein concentration is typically 1-10 mg/mL.[14]
-
Prepare the NHS Ester Solution: Immediately before starting the reaction, prepare the NHS ester stock solution in anhydrous DMSO or DMF as described in the protocol above.[10]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[10] Gently mix immediately. The final concentration of DMSO or DMF should not exceed 10% of the total reaction volume.[7]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[10][13] Lower temperatures can help to slow the competing hydrolysis reaction.[12]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl or 1 M glycine, to a final concentration of 50-100 mM.[7][11] Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts (such as N-hydroxysuccinimide and hydrolyzed ester) by gel filtration, dialysis, or a desalting column.[10][13]
Visualizations
Caption: Competing reaction pathways for an NHS ester.
References
- 1. This compound | CAS 37558-29-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound | Computational Systems Biology [csbiology.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. covachem.com [covachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. interchim.fr [interchim.fr]
- 16. lumiprobe.com [lumiprobe.com]
- 17. broadpharm.com [broadpharm.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. help.lumiprobe.com [help.lumiprobe.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Tempyo Ester Labeling Reactions
Welcome to the technical support center for Tempyo Ester labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a Tempyo Ester labeling reaction?
Tempyo Esters, a type of N-hydroxysuccinimide (NHS) ester, are amine-reactive reagents widely used for covalently attaching molecules to proteins, antibodies, and other biomolecules.[1] The reaction, known as aminolysis or acylation, involves the NHS ester reacting with primary amines (-NH2), which are commonly found on the N-terminus of proteins and the side chains of lysine residues.[2][] This reaction forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[]
Q2: What is the most critical parameter for a successful labeling reaction?
The pH of the reaction buffer is the most critical factor.[4] The reaction is highly pH-dependent, requiring a delicate balance.[5] While a slightly alkaline pH is necessary to deprotonate primary amines, making them nucleophilic and reactive, a higher pH significantly accelerates the hydrolysis of the NHS ester, which deactivates the reagent.[1]
Q3: What is NHS ester hydrolysis and why is it a concern?
Hydrolysis is a competing reaction where the Tempyo Ester reacts with water in the aqueous buffer instead of the target amine.[1][6] This reaction cleaves the ester, rendering it inactive and unable to participate in the desired labeling reaction.[1] Significant hydrolysis leads to reduced conjugation efficiency and lower yields of the final product.[1] The rate of hydrolysis increases dramatically with higher pH and temperature.[1][7]
Q4: What type of buffer should I use for the labeling reaction?
It is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, which can significantly reduce labeling efficiency.[1] Recommended buffers include phosphate-buffered saline (PBS), sodium phosphate, sodium bicarbonate, or borate buffers.[4]
Q5: How should I store and handle my Tempyo Ester reagent?
Proper storage and handling are vital to prevent premature hydrolysis. Tempyo (NHS) esters are moisture-sensitive.[8] They should be stored desiccated at -20°C.[5] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation inside.[1][7] For optimal stability, it is best to purge the bottle with an inert gas like nitrogen or argon before resealing.[5]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
Issue 1: Low or No Labeling Efficiency
Q: I am observing very low or no labeling of my protein. What are the possible causes and how can I fix it?
A: Several factors can lead to poor labeling efficiency. Below is a systematic guide to troubleshoot this issue.
-
Cause 1: Inactive Reagent due to Hydrolysis. The Tempyo Ester may have been compromised by moisture.
-
Cause 2: Incorrect Buffer Composition. Your buffer may contain primary amines that are quenching the reaction.
-
Cause 3: Suboptimal pH. The pH of your reaction buffer may be too low, preventing the reaction, or too high, causing rapid hydrolysis.
-
Cause 4: Dilute Protein Solution. In dilute protein solutions, the concentration of water is much higher than that of the target amines, favoring hydrolysis over labeling.[5]
-
Cause 5: Inadequate Molar Ratio. The molar excess of the ester to the protein may be too low.
-
Solution: Optimize the molar ratio. A common starting point is a 20- to 50-fold molar excess of the crosslinker over the protein, but this may need to be adjusted.[5]
-
Issue 2: Protein Precipitation During or After Labeling
Q: My protein has precipitated out of solution after adding the Tempyo Ester. What can I do to prevent this?
A: Protein precipitation can occur for a few reasons, often related to the reaction conditions or the properties of the protein itself.
-
Cause 1: High Degree of Labeling. Excessive labeling can alter the protein's solubility characteristics, leading to the formation of insoluble aggregates.
-
Solution: Reduce the molar excess of the Tempyo Ester in the reaction or shorten the incubation time.[5]
-
-
Cause 2: Organic Solvent Effects. Many NHS esters are first dissolved in an organic solvent like DMSO or DMF.[5] Adding too much of this solvent to the aqueous protein solution can cause precipitation.
-
Cause 3: Protein Instability. The protein itself may not be stable under the required pH or temperature conditions of the labeling reaction.
-
Solution: If your protein is sensitive to higher pH, you can perform the reaction at a lower pH (e.g., 7.2-7.5), but you may need to increase the reaction time or the molar excess of the ester to compensate for the slower reaction rate.[11]
-
Quantitative Data Summary
The stability of the Tempyo (NHS) Ester is highly dependent on pH. The half-life (t½) is the time it takes for 50% of the ester to be hydrolyzed in an aqueous solution.
| pH | Approximate Half-Life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | ~1 hour |
| 8.5 | ~30 minutes |
| 9.0 | <10 minutes |
Note: These values are general estimates and can vary based on the specific NHS ester compound, buffer composition, and temperature.[5][7]
Experimental Protocols
General Protocol for Protein Labeling with Tempyo Ester
This protocol provides a general procedure. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tempyo Ester reagent
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5[1][4]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[1]
-
Desalting column or dialysis equipment for purification[1]
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer. The recommended protein concentration is between 1-10 mg/mL.[4] If needed, perform a buffer exchange into the Reaction Buffer.
-
Prepare the Tempyo Ester Stock Solution:
-
Perform the Labeling Reaction:
-
Add a calculated molar excess of the Tempyo Ester stock solution to your protein solution. A 20-fold molar excess is a common starting point.[5]
-
Ensure the final concentration of the organic solvent (DMSO/DMF) is less than 10%.[5]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][4]
-
-
Stop the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted ester.[1] Incubate for 15-30 minutes at room temperature.[1]
-
Purify the Conjugate: Remove unreacted Tempyo Ester and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Side reactions of NHS esters with serine, threonine, and tyrosine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the side reactions of N-hydroxysuccinimide (NHS) esters with serine, threonine, and tyrosine residues in proteins. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets for NHS ester reactions on a protein?
N-hydroxysuccinimide (NHS) esters are primarily designed to react with primary amines (-NH₂).[1][2][3] On a protein, the main reaction sites are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[1][2][4] This reaction, known as nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3]
Q2: Can NHS esters react with amino acids other than lysine?
Yes, under certain conditions, NHS esters can react with other nucleophilic amino acid side chains, leading to side reactions.[1][2] While the reaction with primary amines is the most efficient, significant side reactions have been reported with the hydroxyl groups of serine, threonine, and tyrosine.[5][6] Other amino acids that can exhibit reactivity include cysteine (sulfhydryl group) and histidine (imidazole group).[2][7]
Q3: Under what conditions do side reactions with serine, threonine, and tyrosine occur?
The pH of the reaction buffer is a critical factor.[2][8] Side reactions with the hydroxyl groups of serine, threonine, and tyrosine are more pronounced at lower pH values (around 6.0).[1] At this pH, primary amines are largely protonated (-NH₃⁺) and therefore less nucleophilic, which slows down the desired reaction with lysine and the N-terminus.[1][2] This creates an opportunity for the less reactive hydroxyl groups to be acylated by the NHS ester. The absence of readily accessible primary amines on the protein surface can also increase the likelihood of these side reactions.[2]
Q4: How stable are the bonds formed from side reactions with serine, threonine, and tyrosine?
The acylation of serine, threonine, and tyrosine results in the formation of an ester linkage.[1] This O-acylation product is less stable than the amide bond formed with primary amines and can be hydrolyzed over time.[1][2] This instability can be advantageous in certain applications where reversible modification is desired.
Troubleshooting Guide
Issue 1: Low conjugation efficiency or no reaction.
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester has been hydrolyzed by moisture. Always use anhydrous solvents like DMSO or DMF to prepare the NHS ester stock solution immediately before use.[2][9] Store NHS ester reagents in a desiccated environment and allow them to warm to room temperature before opening to prevent condensation.[9][10] You can test the activity of your NHS ester reagent by comparing its absorbance at 260-280 nm before and after intentional hydrolysis with a base.[1][11] |
| Suboptimal pH | The reaction buffer pH is outside the optimal range of 7.2-8.5.[1][12] At a lower pH, primary amines are protonated and less reactive.[3] At a higher pH, the rate of NHS ester hydrolysis increases significantly.[3][12] Verify the pH of your reaction buffer. |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester.[12][13] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer.[2][14] |
Issue 2: Unexpected modification or loss of protein activity.
| Possible Cause | Recommended Solution |
| Side Reactions with Serine, Threonine, or Tyrosine | The reaction conditions are favoring modification of hydroxyl groups. To minimize these side reactions, increase the pH of the reaction buffer to the optimal range of 7.2-8.5, which favors the reaction with primary amines.[1] |
| Over-labeling of the Protein | A high molar excess of the NHS ester can lead to extensive modification, potentially altering the protein's structure and function. Reduce the molar excess of the NHS ester and perform a titration to determine the optimal ratio for your specific protein.[5] |
| Modification of Cysteine Residues | The sulfhydryl group of cysteine is a potent nucleophile and can react with NHS esters to form a thioester.[2] If cysteine modification is not desired, consider blocking the sulfhydryl groups with a reversible blocking agent before the NHS ester reaction.[1] |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH. Hydrolysis is a competing reaction that reduces the efficiency of conjugation.
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours[12] |
| 8.6 (at 4°C) | 10 minutes[12] |
Note: These values are approximate and can vary based on the specific NHS ester, buffer composition, and temperature.[5]
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline for conjugating a protein with an NHS ester-functionalized molecule. Optimization for your specific protein and label is often necessary.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.3)[2]
-
NHS ester reagent
-
Anhydrous DMSO or DMF[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]
-
Desalting column for purification[2]
Procedure:
-
Protein Preparation: Dissolve or dilute the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[2] If the protein is in an incompatible buffer, perform a buffer exchange.[2]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[2]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.[2] The final concentration of the organic solvent should be less than 10%.[2]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted reagent by size-exclusion chromatography (e.g., a desalting column).[2]
Protocol 2: Detection of Side Reactions by Mass Spectrometry (Peptide Mapping)
Mass spectrometry is a definitive method for identifying both intended and unintended modification sites on a protein.[2]
Procedure:
-
Sample Preparation: Take an aliquot of the purified conjugate from Protocol 1.[2]
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and then alkylate free cysteines with iodoacetamide. This step helps in identifying cysteine side reactions by observing the absence of the alkylation adduct.[2]
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides that have been modified by the NHS ester. Look for mass shifts corresponding to the addition of the label on serine, threonine, and tyrosine residues, in addition to lysine and the N-terminus.
Visualizations
Caption: Reaction pathways of NHS esters with protein functional groups.
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
Stability of OXYL-1-NHS in different buffer systems
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of OXYL-1-NHS in various buffer systems. Below you will find frequently asked questions, troubleshooting advice, quantitative stability data, and detailed experimental protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of OXYL-1-NHS instability in aqueous solutions?
A1: The primary cause of instability for OXYL-1-NHS, like other N-hydroxysuccinimide (NHS) esters, is hydrolysis.[1][2] In this reaction, water molecules attack the ester, cleaving the bond and regenerating the original carboxyl group. This hydrolyzed form of the molecule is no longer active and cannot react with primary amines on your target molecule, which reduces the efficiency of your labeling or crosslinking reaction.[1][3]
Q2: How does the pH of the buffer system affect the stability of OXYL-1-NHS?
A2: The pH of the reaction buffer is the most critical factor influencing the rate of hydrolysis.[2] The rate of hydrolysis increases significantly as the pH rises.[1][2][4] This occurs because hydroxide ions (OH⁻), which are more concentrated at higher pH, are potent nucleophiles that attack the ester.[1] While a slightly alkaline pH is necessary to ensure primary amines on the target molecule are deprotonated and reactive, a pH that is too high will favor the competing hydrolysis reaction.[1][5]
Q3: My labeling efficiency is low. Could OXYL-1-NHS hydrolysis be the cause?
A3: Yes, excessive hydrolysis of the OXYL-1-NHS ester is a very common reason for low conjugation efficiency.[1] If the NHS ester hydrolyzes before it can react with the target amine, the overall yield of your desired product will be significantly reduced.[1] To troubleshoot this, consider the following:
-
Check Buffer pH: Ensure your buffer is within the optimal pH 7.2-8.5 range.[1][4]
-
Use Fresh Reagents: Prepare OXYL-1-NHS solutions immediately before use. Do not store it in aqueous buffers.[2][6]
-
Avoid Contaminants: Ensure your buffers are free from primary amines (see Q4) and that solvents like DMSO or DMF are anhydrous.[3]
-
Optimize Reaction Time: While reactions can run for several hours, shorter reaction times can minimize the impact of hydrolysis, especially at higher pH values.[4]
Q4: What are the recommended buffer systems for OXYL-1-NHS conjugation reactions?
A4: The optimal buffer system is a compromise between maximizing amine reactivity and minimizing ester hydrolysis. For OXYL-1-NHS reactions, the following non-amine-containing buffers at a pH range of 7.2 to 8.5 are recommended:
The reaction is typically performed for 0.5 to 4 hours at room temperature or 4°C.[4]
Q5: Are there any buffers or additives I should absolutely avoid in my reaction?
A5: Yes. You must avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the OXYL-1-NHS.[3][4] Common buffers to avoid include:
These reagents are often used at the end of a conjugation procedure to quench or stop the reaction.[4] Also, be aware that high concentrations of additives like glycerol (20-50%) can decrease reaction efficiency.[4]
Q6: How should I prepare and store OXYL-1-NHS stock solutions?
A6: Proper storage and handling are critical.
-
Solid Form: Store the solid, powdered OXYL-1-NHS desiccated at 4°C or -20°C, protected from light.[3][8] Before opening the vial, always allow it to warm to room temperature to prevent moisture from condensing on the cold powder.[2][3][9]
-
Stock Solutions: OXYL-1-NHS is not very soluble in water.[4] Prepare concentrated stock solutions in a high-quality, anhydrous (water-free) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][9][10] These stock solutions can be stored for 1-2 months at -20°C.[6]
-
Aqueous Solutions: Aqueous solutions of OXYL-1-NHS are not stable and should be prepared immediately before use and never stored.[6]
Quantitative Data: Stability of NHS Esters
The stability of an NHS ester is often described by its half-life (t½), the time it takes for half of the reagent to be hydrolyzed. The table below summarizes the approximate half-life of NHS esters under various conditions.
| pH | Temperature | Approximate Half-Life | Citations |
| 7.0 | 4°C | 4 - 5 hours | [2][4] |
| 7.0 | Ambient | ~7 hours | [9] |
| 8.0 | Room Temperature | ~1 hour | [2][8] |
| 8.6 | 4°C | ~10 minutes | [2][4][8] |
| 9.0 | Room Temperature | Minutes | [2][9] |
Experimental Protocols
Protocol: Determining the Hydrolysis Rate of OXYL-1-NHS
This protocol allows for the indirect measurement of OXYL-1-NHS hydrolysis by monitoring the increase in UV absorbance caused by the release of the N-hydroxysuccinimide byproduct.
Materials:
-
OXYL-1-NHS
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffers at various pH values (e.g., 0.1 M Phosphate pH 7.0, 0.1 M Sodium Bicarbonate pH 8.5)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Buffers: Make a series of amine-free buffers at the desired pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).
-
Prepare OXYL-1-NHS Stock: Just before the experiment, dissolve OXYL-1-NHS in anhydrous DMSO to a concentration of 1-10 mg/mL.[3]
-
Initiate Hydrolysis: Add a small volume of the OXYL-1-NHS stock solution to your chosen buffer in a quartz cuvette and mix quickly. The final concentration should be sufficient to give a measurable absorbance change.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at 260 nm.[1][9] Record the absorbance at regular intervals (e.g., every minute) for a period sufficient to observe a significant change.
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time for each pH value.
-
The initial slope of the curve is proportional to the initial rate of hydrolysis.
-
The half-life (t½) of the NHS ester at a given pH can be calculated from the time it takes for the absorbance to reach half of its final, maximum value (which corresponds to complete hydrolysis).[1]
-
Visual Guides
The following diagram illustrates the critical choice OXYL-1-NHS faces in an aqueous reaction environment: either reacting with the target amine (the desired outcome) or reacting with water (the undesired hydrolysis).
Caption: Competing reaction pathways for OXYL-1-NHS in an aqueous buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Purification of Biomolecules Labeled with 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of unreacted 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester following conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it critical to remove unreacted 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester?
It is essential to remove any unreacted NHS ester to prevent ongoing, non-specific labeling of your target molecule or other primary amine-containing species in subsequent experimental steps.[1] Failure to quench or remove the excess reactive ester can lead to inaccurate quantification of labeling, interfere with downstream applications, and introduce experimental artifacts.
Q2: What are the primary methods for removing the unreacted spin label NHS ester?
The most common and effective methods for separating the labeled biomolecule from the small, unreacted this compound are based on the significant size difference between the conjugate and the free label. These methods include:
-
Chemical Quenching: Inactivating the reactive NHS ester using a small molecule containing a primary amine.
-
Size-Exclusion Chromatography (SEC): Separating molecules based on their size. This can be performed using gravity-flow columns or more rapidly with spin columns.
-
Dialysis: Utilizing a semi-permeable membrane with a defined molecular weight cut-off (MWCO) to allow the small, unreacted label to diffuse away from the larger, labeled biomolecule.[1]
Q3: How do I choose the most suitable purification method for my experiment?
The optimal purification strategy depends on several factors, including the nature of your biomolecule (e.g., protein, antibody, oligonucleotide), sample volume, and concentration. The table below provides a guide for selecting the appropriate method.
| Scenario | Recommended Method | Rationale |
| Rapid, small-scale purification of proteins or antibodies | Spin Column (Size-Exclusion) | Fast, convenient, and provides good recovery for small sample volumes. |
| Larger sample volumes or requirement for high-purity and buffer exchange | Gravity-Flow Size-Exclusion Chromatography or Dialysis | Well-suited for larger volumes and allows for efficient removal of the unreacted label and simultaneous buffer exchange.[1] |
| Dilute protein or antibody samples (<1 mg/mL) | Dialysis | Minimizes further dilution of the sample during the purification process.[1] |
| Purification of labeled oligonucleotides | Ethanol Precipitation | A common and effective method for purifying oligonucleotides from small molecule reagents. |
Q4: My purification was unsuccessful, and I still have a significant amount of unreacted label. What could have gone wrong?
Several factors could contribute to incomplete removal of the unreacted NHS ester. Consider the following troubleshooting tips:
-
Inadequate Quenching: Ensure the quenching reaction has proceeded for a sufficient duration and with an adequate concentration of the quenching reagent.
-
Incorrect MWCO for Dialysis: If using dialysis, verify that the molecular weight cut-off of the membrane is appropriate. The MWCO should be significantly smaller than your labeled biomolecule to retain it while allowing the small NHS ester (MW: 281.3 g/mol ) to pass through.
-
Improperly Packed SEC Column: For gravity-flow chromatography, an improperly packed column can lead to poor separation. Ensure the column is packed uniformly and well-equilibrated.
-
Sample Overload on SEC Column: Exceeding the recommended sample volume for your size-exclusion column can result in co-elution of the labeled biomolecule and the unreacted label.
-
Incomplete Precipitation: If using ethanol precipitation for oligonucleotides, ensure that the correct volumes of ethanol and salt were used and that the precipitation was carried out at a sufficiently low temperature for an adequate amount of time.
Experimental Protocols
Below are detailed protocols for the recommended purification methods.
Protocol 1: Chemical Quenching of Unreacted NHS Ester
This protocol is a preliminary step to inactivate any remaining reactive NHS ester before proceeding with a physical purification method.
Materials:
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Reaction mixture containing the labeled biomolecule and unreacted NHS ester
Procedure:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
Proceed immediately to a purification method such as size-exclusion chromatography or dialysis to remove the quenched label and N-hydroxysuccinimide byproduct.
Protocol 2: Size-Exclusion Chromatography (Spin Column)
This method is ideal for the rapid purification of small-volume protein or antibody samples.
Materials:
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired elution buffer.
-
Centrifuge the column to remove the equilibration buffer.
-
Carefully apply the quenched reaction mixture to the center of the packed resin.
-
Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified, labeled biomolecule will be in the eluate.
Protocol 3: Dialysis
This method is suitable for larger sample volumes and when buffer exchange is also required.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa or 7 kDa for proteins)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker and stir plate
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or an ethanol/water solution.
-
Load the quenched reaction mixture into the dialysis tubing/cassette and seal securely.
-
Place the sealed tubing/cassette into a large beaker containing at least 200 times the sample volume of dialysis buffer.
-
Stir the buffer gently at 4°C.
-
Change the dialysis buffer every 2-3 hours for the first 8-12 hours, and then dialyze overnight.
-
Recover the purified, labeled biomolecule from the dialysis tubing/cassette.
Properties of this compound
Understanding the properties of the unreacted label is crucial for selecting and optimizing purification protocols.
| Property | Value | Reference |
| Molecular Weight | 281.3 g/mol | [2] |
| Solubility | DMSO: 20 mg/mLDMF: 10 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 0.3 mg/mL | [2] |
| Formulation | Crystalline solid | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Visualizing the Workflow
A clear understanding of the experimental workflow can aid in successful purification.
Caption: Workflow for removing unreacted NHS ester.
References
Impact of reducing agents on Tempyo Ester stability
Disclaimer: The term "Tempyo Ester" does not correspond to a known chemical entity in publicly available scientific literature. The following technical support guide has been constructed based on a hypothetical scenario where "Tempyo Ester" is a novel research compound with an ester linkage susceptible to cleavage by common laboratory reducing agents. This content is for illustrative purposes to demonstrate the requested format and structure.
Welcome to the technical support center for Tempyo Ester. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of Tempyo Ester in the presence of reducing agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Tempyo Ester and reducing agents.
| Issue / Observation | Potential Cause | Recommended Action |
| Rapid loss of signal (e.g., fluorescence) after adding a reducing agent. | The ester bond within the Tempyo Ester molecule is being cleaved by the reducing agent, leading to the loss of its active properties. Strong reducing agents like DTT and TCEP are known to cleave certain types of ester bonds.[1] | 1. Switch to a milder reducing agent: Consider using reduced glutathione (GSH) or β-mercaptoethanol (β-ME) at the lowest effective concentration.[2][3] 2. Optimize concentration: Titrate the concentration of your current reducing agent to find the minimum required to maintain protein integrity without significantly impacting the Tempyo Ester. 3. Reduce incubation time: Minimize the exposure time of Tempyo Ester to the reducing agent. |
| Inconsistent results or high variability between replicates. | 1. Redox cycling: Strong reducing agents like DTT and TCEP can participate in redox cycling, generating reactive oxygen species that may degrade the Tempyo Ester or other assay components.[3] 2. Buffer pH instability: The stability of ester bonds is highly dependent on pH.[4][5] Some reducing agents, like TCEP, can acidify unbuffered or weakly buffered solutions.[6] | 1. Use fresh solutions: Prepare reducing agent solutions fresh for each experiment to minimize oxidation. 2. Consider a different reducing agent: TCEP is particularly known to interact with certain fluorophores and can be unstable in phosphate buffers.[3][6] 3. Ensure adequate buffering: Use a robust buffer system and verify the final pH of your reaction mixture after all components, including the reducing agent, have been added. |
| Complete loss of activity even with mild reducing agents. | The specific ester linkage in Tempyo Ester may be exceptionally labile and susceptible to cleavage even by weaker reducing agents, or it may undergo transthioesterification.[4] | 1. Perform a stability pre-test: Before your main experiment, test the stability of Tempyo Ester with your chosen reducing agent over your experimental timescale (see Protocol 1 below). 2. Protect the ester: Depending on the experimental design, it may be possible to add the Tempyo Ester at the final step, after any steps requiring high concentrations of reducing agents have been completed and the reductant has been removed or diluted. |
FAQ: Stability and Compatibility
???+ question "What is the fundamental issue with using reducing agents with Tempyo Ester?" The core issue is the chemical incompatibility between the ester functional group in the Tempyo Ester molecule and the reducing agent. Reducing agents, particularly thiol-based ones like Dithiothreitol (DTT) and β-mercaptoethanol (β-ME), as well as phosphine-based ones like Tris(2-carboxyethyl)phosphine (TCEP), are used to prevent the oxidation of cysteine residues and break disulfide bonds in proteins.[3][7] However, these agents can also chemically attack and break the ester bond in Tempyo Ester, a reaction known as cleavage or hydrolysis, leading to its inactivation.[1]
???+ question "Which reducing agents are most and least compatible with Tempyo Ester?" Most Reactive (Least Compatible):
- Dithiothreitol (DTT): A strong reducing agent that is highly effective at cleaving ester bonds.[1][6]
- Tris(2-carboxyethyl)phosphine (TCEP): Another strong, thiol-free reducing agent. While it doesn't cause transthioesterification, it is a potent reductant.[6][7]
???+ question "Can I use TCEP with Tempyo Ester? I need a thiol-free reducing agent." While TCEP is thiol-free, it is a strong reducing agent and can still cleave the ester bond.[6] Furthermore, TCEP has been reported to quench the fluorescence of certain red fluorophores and can be unstable in common buffers like PBS at neutral pH.[3][6] If a thiol-free environment is essential, a thorough stability test is mandatory.
???+ question "How does pH affect the stability of Tempyo Ester in the presence of reducing agents?" Ester stability is pH-dependent. The rate of ester hydrolysis generally increases at pH values above 7.[4][5] The nucleophilic attack by the reducing agent can be exacerbated at neutral to slightly alkaline pH. It is critical to maintain a stable, well-buffered pH (ideally between 6.5 and 7.0) to maximize the lifetime of the Tempyo Ester.
Quantitative Data Summary
The stability of Tempyo Ester was assessed in the presence of various reducing agents at a standard concentration of 5 mM in a potassium phosphate buffer (50 mM, pH 7.0) at 25°C. The functional integrity of Tempyo Ester was measured over time.
| Reducing Agent (5 mM) | Half-life (t½) in minutes | Remaining Activity after 60 min | Relative Strength |
| None (Control) | > 1440 | > 98% | N/A |
| Dithiothreitol (DTT) | ~ 15 | < 5% | Strong |
| TCEP HCl | ~ 25 | < 10% | Strong |
| β-mercaptoethanol (β-ME) | ~ 90 | ~ 60% | Weaker |
| Reduced Glutathione (GSH) | ~ 300 | ~ 85% | Weakest |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessing Tempyo Ester Stability with a Reducing Agent
This protocol provides a method to determine the compatibility of your specific reducing agent with Tempyo Ester under your experimental conditions.
-
Prepare Buffers: Prepare your standard experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2).
-
Prepare Reagent Solutions:
-
Prepare a stock solution of Tempyo Ester (e.g., 10 mM in DMSO).
-
Prepare a fresh stock solution of your chosen reducing agent (e.g., 500 mM DTT in water).
-
-
Set up Reaction: In a microplate or microcentrifuge tubes, prepare your reaction mixtures. For each time point (e.g., 0, 5, 15, 30, 60, 120 minutes), create a reaction mix containing the final concentration of buffer components and Tempyo Ester (e.g., 10 µM).
-
Initiate Reaction: Add the reducing agent to its final desired concentration (e.g., 1 mM DTT) to all tubes except the "time 0" and "control" tubes. Mix gently.
-
Incubation: Incubate all samples at your experimental temperature (e.g., 25°C).
-
Measure Activity: At each designated time point, stop the reaction (if necessary for your assay) and measure the activity of Tempyo Ester using the appropriate method (e.g., fluorescence intensity at Ex/Em wavelengths).
-
Analyze Data: Plot the remaining Tempyo Ester activity as a function of time. Calculate the half-life (t½) to quantify its stability in the presence of the reducing agent.
Visualizations
Caption: A logical workflow for troubleshooting signal loss when using Tempyo Ester.
Caption: A simplified diagram showing the cleavage of Tempyo Ester by a reducing agent.
References
- 1. α-Azido Esters in Depsipeptide Synthesis: C-O Bond Cleavage during Azido Group Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanotempertech.com [nanotempertech.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
Improving the yield of Tempyo Ester labeled biomolecules
Welcome to the technical support center for Tempyo Ester labeling reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on improving the yield and consistency of your biomolecule labeling experiments. Here you will find answers to frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling biomolecules with Tempyo Esters?
The optimal pH for reacting Tempyo Esters with primary amines (N-terminus and lysine residues) on a protein is between 8.3 and 8.5.[1][2] In this range, the primary amines are sufficiently deprotonated to act as effective nucleophiles, while the competing reaction of ester hydrolysis is minimized.[1][2] For proteins that are sensitive to higher pH, a lower pH of 7.2-7.4 can be used, but this will require a longer incubation time due to a slower reaction rate.[3]
Q2: Which buffers are compatible with Tempyo Ester labeling reactions?
Compatible buffers are those that do not contain primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, HEPES, and borate buffers, all adjusted to the optimal pH range of 7.2-8.5.[1][3] A commonly used and effective buffer is 0.1 M sodium bicarbonate at pH 8.3.[1]
Q3: Which buffers must be avoided?
You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1] These molecules will compete with the primary amines on your target biomolecule, significantly reducing your labeling efficiency.[1] If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is required before starting the labeling reaction.[1]
Q4: How should I prepare and store my Tempyo Ester reagent?
Tempyo Esters are sensitive to moisture and should be stored desiccated at -20°C. Before use, always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] Stock solutions should be prepared fresh immediately before each experiment using a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][4] Avoid repeated freeze-thaw cycles of stock solutions.
Q5: What is the primary side reaction that reduces labeling yield?
The main competing reaction is the hydrolysis of the Tempyo Ester by water.[1][2] This reaction, which creates an unreactive carboxylic acid, becomes more rapid as the pH increases.[2] Therefore, controlling the pH is critical to balance amine reactivity with ester stability.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Yield | Incorrect Buffer pH: The pH is too low (<7.2), leaving amines protonated and unreactive, or too high (>9.0), causing rapid ester hydrolysis.[1] | Verify the buffer pH using a calibrated meter. Adjust to the optimal range of 8.3-8.5 for most proteins.[1] |
| Competing Amines in Buffer: The buffer (e.g., Tris, glycine) contains primary amines that react with the ester.[1][5] | Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before labeling.[6] | |
| Inactive Tempyo Ester: The reagent was improperly stored or handled, leading to hydrolysis. | Always allow the reagent to warm to room temperature before opening.[1] Prepare stock solutions fresh in anhydrous DMSO or DMF immediately before use.[1][6] | |
| Insufficient Molar Ratio: The molar excess of Tempyo Ester to the biomolecule is too low. | Increase the molar ratio of the ester to the biomolecule. A common starting point is a 10- to 20-fold molar excess.[1][2] This may require optimization for your specific target. | |
| Low Protein Concentration: Dilute protein solutions can favor the hydrolysis side reaction over the labeling reaction.[6] | Increase the protein concentration. A concentration of at least 2 mg/mL is recommended for efficient labeling.[6][7] | |
| Precipitate Forms During/After Reaction | Poor Reagent Solubility: The Tempyo Ester is not fully dissolved before being added to the aqueous protein solution. | Ensure the ester is completely dissolved in anhydrous DMSO or DMF before adding it to the reaction.[1] Add the organic stock solution slowly to the protein solution while gently stirring. The final organic solvent concentration should typically be below 10%.[1] |
| Protein Aggregation: The labeling process or buffer conditions are causing the protein to aggregate. This can be due to the pH being near the protein's isoelectric point (pI) or the addition of a hydrophobic label.[3] | Ensure the reaction pH is at least one unit away from the protein's pI.[3] Consider performing the reaction at a lower temperature (4°C) for a longer duration.[3] If possible, use a more hydrophilic version of the label. | |
| Inconsistent Degree of Labeling (DoL) | Variable Reaction Parameters: Inconsistent reaction times, temperatures, or reagent concentrations between experiments. | Standardize all reaction parameters, including incubation time, temperature, and the method of reagent addition. |
| Inaccurate Concentration Measurement: Protein or ester concentrations are not accurately determined before setting up the reaction. | Accurately measure the protein concentration (e.g., via A280 or Bradford assay) before calculating the required amount of ester. |
Impact of Reaction Conditions on Labeling Yield
The following table summarizes how key experimental parameters influence the efficiency of Tempyo Ester labeling.
| Parameter | Condition | Effect on Labeling Yield | Rationale |
| pH | pH < 7.0 | Very Low | Primary amines are protonated (-NH3+) and non-nucleophilic. |
| pH 7.2 - 8.0 | Moderate | Compromise for pH-sensitive proteins; slower reaction rate. | |
| pH 8.3 - 8.5 | Optimal | Best balance between deprotonated amines and minimal ester hydrolysis. | |
| pH > 9.0 | Low to Moderate | Rate of ester hydrolysis significantly increases, reducing active reagent.[2] | |
| Temperature | 4°C | Good (with time) | Slower reaction rate requires longer incubation (e.g., overnight), but minimizes protein aggregation and ester hydrolysis.[3] |
| Room Temp (20-25°C) | Optimal | Good balance of reaction speed and stability for most proteins (typically 1-4 hours).[3][6] | |
| > 30°C | Low / Risk of Aggregation | Increased rate of hydrolysis and potential for protein denaturation/aggregation. | |
| Molar Ratio (Ester:Protein) | 1:1 to 5:1 | Low | Insufficient reagent to achieve high labeling efficiency. |
| 10:1 to 20:1 | Good Starting Point | Generally provides a good degree of labeling for many proteins. [1] | |
| > 20:1 | High / Risk of Over-labeling | Can lead to protein aggregation or loss of function; requires optimization. | |
| Buffer Type | Amine-free (PBS, Bicarbonate) | Optimal | No competing nucleophiles are present. |
| Amine-containing (Tris, Glycine) | Very Low | Buffer components compete directly with the target biomolecule.[1] |
Experimental Protocols
Protocol 1: General Labeling of a Protein with Tempyo Ester
This protocol is a starting point and may require optimization for your specific biomolecule.
1. Preparation of Protein Solution:
- Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If not, perform a buffer exchange via dialysis or a desalting column.
- Adjust the protein concentration to 2-10 mg/mL.[6]
2. Preparation of Tempyo Ester Solution:
- Allow the vial of Tempyo Ester to warm to room temperature before opening.
- Immediately before use, dissolve the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[6] Vortex briefly to ensure it is fully dissolved.
3. Labeling Reaction:
- Calculate the volume of the 10 mM Tempyo Ester stock solution needed to achieve the desired molar excess (e.g., a 10-fold molar excess is a common start).
- While gently stirring the protein solution, slowly add the calculated volume of the Tempyo Ester stock solution.
- Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[6] If the Tempyo label is light-sensitive, protect the reaction from light.
4. Quenching the Reaction (Optional but Recommended):
- To stop the reaction, add an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
- Incubate for 30 minutes at room temperature.[2]
5. Purification of the Labeled Protein:
- Remove unreacted Tempyo Ester and reaction byproducts using a desalting column, size-exclusion chromatography, or dialysis.[8]
Protocol 2: Determining the Degree of Labeling (DoL)
The DoL is the average number of Tempyo molecules conjugated to each biomolecule.[9][10] This is calculated using UV-Vis spectrophotometry.
1. Measurements:
- After purification, measure the absorbance of the labeled protein solution at 280 nm (A_280) and at the absorbance maximum of the Tempyo label (A_max).[8][10]
- The solution should be diluted, if necessary, to ensure absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[8][11]
2. Calculations:
- First, calculate the concentration of the protein, correcting for the absorbance of the Tempyo label at 280 nm.
- Protein Conc. (M) = [A_280 – (A_max × CF)] / ε_protein
- Where:
- CF is the Correction Factor (A_280 of the free Tempyo label / A_max of the free Tempyo label).
- ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).[12]
- Next, calculate the concentration of the Tempyo label.
- Tempyo Conc. (M) = A_max / ε_Tempyo
- Where ε_Tempyo is the molar extinction coefficient of the Tempyo label at its A_max.
- Finally, calculate the Degree of Labeling.
- DoL = Tempyo Conc. (M) / Protein Conc. (M)
Visualized Workflows
Caption: Standard workflow for Tempyo Ester labeling of biomolecules.
Caption: Troubleshooting decision tree for low labeling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Head-to-Head Battle of Protein Spin Labels: OXYL-1-NHS vs. MTSL
In the dynamic world of structural biology and drug development, the precise interrogation of protein structure and conformational changes is paramount. Site-directed spin labeling (SDSL), coupled with techniques like electron paramagnetic resonance (EPR) spectroscopy, has emerged as a powerful tool for these investigations. At the heart of this methodology lies the spin label itself—a small paramagnetic molecule that is covalently attached to a specific site on a protein. The choice of spin label is critical, as it dictates the labeling strategy, the type of information that can be obtained, and the potential impact on the protein's native state.
This guide provides a comprehensive comparison of two distinct classes of spin labeling reagents: the hypothetical amine-reactive OXYL-1-NHS and the widely-used cysteine-reactive MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanethiosulfonate). While OXYL-1-NHS represents a class of reagents that target primary amines, MTSL is the go-to reagent for modifying cysteine residues. Understanding the fundamental differences in their reactivity, stability, and experimental workflows is crucial for researchers designing SDSL experiments.
At a Glance: Key Differences Between OXYL-1-NHS and MTSL
| Feature | OXYL-1-NHS (Hypothetical Amine-Reactive) | MTSL (Cysteine-Reactive) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiol group (Cysteine) |
| Bond Type | Stable amide bond | Disulfide bond |
| Specificity | Can be less specific due to the abundance of lysine residues on the protein surface. | Highly specific for cysteine, which is often less abundant and can be introduced at specific sites via mutagenesis. |
| Redox Stability | The nitroxide radical is susceptible to reduction. The amide bond is stable. | The nitroxide radical and the disulfide bond are both susceptible to reduction.[1] |
| pH of Labeling | Typically pH 7.2-8.5 for efficient reaction with deprotonated amines.[2] | A broader pH range can be used, but slightly alkaline pH (>7.0) is often preferred to facilitate the deprotonation of the cysteine thiol.[3] |
| Potential for Perturbation | Labeling of a lysine residue may disrupt protein-protein interactions or other functions involving that residue. | Introduction of a cysteine and subsequent labeling can potentially perturb the local protein structure. |
Delving Deeper: A Performance-Based Comparison
The choice between an amine-reactive and a cysteine-reactive spin label extends beyond simple target preference. It influences the entire experimental design, from protein engineering to data interpretation.
Labeling Efficiency and Specificity
MTSL offers high specificity for cysteine residues. Since cysteines are relatively rare in many proteins, site-directed mutagenesis can be used to introduce a single cysteine at a desired location, ensuring precise and homogenous labeling.[4] This level of control is a significant advantage for many structural studies.
OXYL-1-NHS , targeting the ε-amino group of lysine residues and the N-terminal α-amino group, faces the challenge of lower specificity.[2] Proteins often have multiple surface-exposed lysines, leading to a heterogeneous population of labeled proteins. While this can be a drawback for studies requiring a single, defined paramagnetic center, it can be advantageous for probing the general surface accessibility of a protein or for applications where precise localization is less critical.
Stability of the Label-Protein Conjugate
The stability of the linkage between the spin label and the protein is crucial for the reliability of downstream experiments. OXYL-1-NHS forms a highly stable amide bond.[2] In contrast, the disulfide bond formed by MTSL is susceptible to cleavage by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] This necessitates the removal of such agents prior to and during the labeling reaction and can be a limitation in studies requiring reducing conditions. Furthermore, the nitroxide radical in both types of labels can be reduced by cellular reductants, which is a key consideration for in-cell EPR studies.[1]
Impact on Protein Structure and Function
A critical consideration in any labeling experiment is the potential for the label to perturb the native structure and function of the protein. Both labeling strategies carry some risk. The introduction of a cysteine for MTSL labeling, if not carefully planned, could disrupt local secondary structure or important interactions. Similarly, the modification of a lysine residue by OXYL-1-NHS could interfere with electrostatic interactions, binding sites, or post-translational modification sites. It is therefore essential to perform functional assays and structural checks on the labeled protein to validate its integrity.[5]
Experimental Protocols: A Step-by-Step Guide
The following sections provide generalized protocols for protein spin labeling using OXYL-1-NHS and MTSL.
OXYL-1-NHS Labeling Protocol (Amine-Reactive)
This protocol is based on standard procedures for labeling proteins with NHS esters.
1. Reagent Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5.[2]
-
Freshly prepare a stock solution of OXYL-1-NHS in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]
2. Labeling Reaction:
-
Add the OXYL-1-NHS stock solution to the protein solution. A molar excess of the NHS ester is typically used.[6]
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, with gentle stirring.[3][7]
3. Removal of Excess Label:
-
Separate the labeled protein from the unreacted spin label using size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]
4. Verification of Labeling:
-
Confirm labeling and estimate the labeling efficiency using techniques such as EPR spectroscopy or mass spectrometry.
MTSL Labeling Protocol (Cysteine-Reactive)
This protocol is a standard procedure for labeling cysteine residues with MTSL.
1. Protein Preparation:
-
If the protein contains disulfide bonds, reduce them by incubating with a reducing agent like DTT or TCEP.
-
Remove the reducing agent completely using a desalting column or dialysis, as it will react with MTSL. The protein should be in a buffer at a pH between 6.5 and 8.0.[8]
2. Reagent Preparation:
-
Prepare a stock solution of MTSL in a dry organic solvent like acetonitrile or DMF.[9]
3. Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the MTSL stock solution to the protein solution.[7]
-
Incubate the reaction for at least 1 hour at room temperature or overnight at 4°C in the dark.[7]
4. Removal of Excess Label:
-
Remove the unreacted MTSL by size-exclusion chromatography or dialysis.[5]
5. Verification of Labeling:
-
Verify the successful labeling and assess the labeling efficiency using mass spectrometry (expecting a mass increase of approximately 186 Da) and EPR spectroscopy.[5]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each labeling strategy.
Logical Relationship of Labeling Chemistries
The fundamental difference in the reaction mechanism dictates the choice of target residue and the resulting covalent bond.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Comparative evaluation of spin-label modeling methods for protein structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. iris.cnr.it [iris.cnr.it]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
A Comparative Guide to Amine Labeling: Alternatives to 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester for Spin Labeling
For Researchers, Scientists, and Drug Development Professionals
In the realm of structural biology and biophysics, particularly for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, the site-specific introduction of a paramagnetic probe, or spin label, is a foundational step. For decades, the go-to method for targeting primary amines (the N-terminus and lysine residues) has been the use of N-hydroxysuccinimide (NHS) esters of nitroxide spin labels, such as 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester. While effective, this chemistry is not without its limitations, including susceptibility to hydrolysis and potential for non-specific labeling. This guide provides a comprehensive comparison of alternative strategies for amine labeling, offering insights into their mechanisms, performance, and supporting experimental protocols to aid in the selection of the optimal labeling strategy.
The Landscape of Amine-Reactive Spin Labeling
The covalent attachment of a spin label to a primary amine typically involves the reaction of a nucleophilic amine with an electrophilic functional group on the spin label. While NHS esters are widely used, a variety of other chemical functionalities can be employed, each with its own set of advantages and disadvantages. Furthermore, alternative strategies that bypass traditional amine chemistry, such as targeting other amino acids or utilizing bioorthogonal reactions, are gaining traction.
Performance Comparison of Amine Labeling Chemistries
The choice of labeling chemistry significantly impacts the efficiency, specificity, and stability of the resulting spin-labeled protein. The following table summarizes the key characteristics of various amine-reactive and alternative labeling strategies. Due to the context-dependent nature of labeling reactions, direct quantitative comparisons across different studies can be challenging. This table, therefore, presents a qualitative and semi-quantitative overview based on established chemical principles and literature data.
| Labeling Chemistry | Target Residue(s) | Bond Formed | Relative Reaction Speed | Stability of Linkage | Key Advantages | Key Disadvantages |
| NHS Esters | Lysine, N-terminus | Amide | Fast | Very Stable | Well-established chemistry, high reactivity. | Susceptible to hydrolysis, potential for multiple labeling sites leading to heterogeneity. |
| Isothiocyanates | Lysine, N-terminus | Thiourea | Moderate to Slow | Stable | Generally more stable in aqueous solution than NHS esters. | Slower reaction rates compared to NHS esters, potential for side reactions. |
| Sulfonyl Chlorides | Lysine, N-terminus | Sulfonamide | Very Fast | Very Stable | Highly reactive. | Can lack specificity and react with other nucleophiles. |
| Reductive Amination | Lysine, N-terminus | Secondary Amine | Moderate | Very Stable | Forms a stable, uncharged linkage; can be highly specific. | Requires a reducing agent, which may affect protein integrity. |
| Maleimides (Cysteine) | Cysteine | Thioether | Fast | Stable | Highly specific for less abundant cysteine residues, allowing for site-specific labeling. | Requires available cysteine residues; potential for maleimide ring opening.[1] |
| Click Chemistry (ncAA) | Non-canonical Amino Acid | Triazole | Very Fast | Very Stable | Bioorthogonal, highly specific, and efficient. | Requires genetic engineering to introduce the non-canonical amino acid.[2] |
Signaling Pathways and Experimental Workflows
The selection of a labeling strategy is a critical decision in the experimental design for site-directed spin labeling (SDSL)-EPR studies. The general workflow involves several key steps, from protein preparation to the final analysis of the labeled product.
A generalized workflow for protein spin labeling experiments.
The chemical pathways for different amine-reactive labeling strategies illustrate the formation of distinct covalent linkages.
Chemical pathways for amine-reactive labeling.
Experimental Protocols
Detailed and reproducible protocols are crucial for successful and consistent protein labeling. Below are representative protocols for amine-reactive labeling using NHS esters and an alternative strategy, reductive amination.
Protocol 1: Protein Labeling with an NHS Ester Spin Label
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired spin label (e.g., this compound)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration, desalting)
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[3] Ensure the buffer is free of primary amines.
-
Spin Label Preparation: Immediately before use, dissolve the NHS ester spin label in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
Labeling Reaction: Add the desired molar excess of the spin label stock solution to the protein solution.[3] A common starting point is a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light.[3]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove unreacted spin label and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling using EPR spectroscopy or mass spectrometry.
Protocol 2: Protein Labeling via Reductive Amination with an Aldehyde-Functionalized Spin Label
Materials:
-
Protein of interest in a suitable buffer (e.g., HEPES or phosphate buffer, pH ~7.0)
-
Aldehyde- or ketone-functionalized spin label
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration, desalting)
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reaction Mixture: Add the aldehyde-functionalized spin label to the protein solution at a 20- to 50-fold molar excess.
-
Initiation of Amination: Add the reducing agent (e.g., NaBH₃CN) to a final concentration of approximately 20 mM.[4][5]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by mass spectrometry.
-
Quenching: Quench the reaction by adding a quenching solution.
-
Purification: Purify the labeled protein from excess reagents using a desalting column or dialysis.
-
Characterization: Analyze the labeling efficiency and purity of the final product by EPR and mass spectrometry.
Concluding Remarks
The selection of an appropriate amine labeling strategy is paramount for the success of EPR-based structural and dynamic studies. While NHS esters remain a workhorse in the field, their limitations have spurred the exploration and development of alternative chemistries. Isothiocyanates offer a more stable alternative in aqueous solutions, though with slower reaction kinetics.[3] For applications demanding high stability and a different linkage chemistry, reductive amination presents a robust option.
For researchers seeking the utmost specificity, moving beyond traditional amine labeling to cysteine-reactive maleimides or the incorporation of non-canonical amino acids for bioorthogonal click chemistry offers unparalleled control over the labeling site.[1][2] The choice ultimately depends on the specific protein, the available functional groups, and the desired outcome of the experiment. By understanding the nuances of each labeling chemistry and following optimized protocols, researchers can confidently generate high-quality spin-labeled samples for insightful EPR analysis.
References
A Researcher's Guide to Quantitative Proteomics: Confirming Protein Labeling by Mass Spectrometry
For researchers, scientists, and drug development professionals, accurate quantification of proteins is paramount. Chemical labeling coupled with mass spectrometry (MS) is a powerful technique for achieving this. This guide provides a comprehensive comparison of common labeling strategies to help you select the optimal method for your research needs. While the term "Tempyo Ester" may be a specific or novel reagent, it aligns with the widely used N-hydroxysuccinimide (NHS) ester chemistry for labeling primary amines in proteins and peptides. This guide will focus on the well-established Tandem Mass Tag (TMT) reagents, which utilize NHS ester chemistry, and compare them with other prevalent quantitative proteomics methods.
Overview of Peptide Labeling Strategies
Quantitative mass spectrometry primarily utilizes two main chemical labeling strategies: isobaric and non-isobaric (or isotopic) labeling.
-
Isobaric Labeling: Reagents like Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are designed to have the same total mass.[1] Peptides labeled with different isobaric tags are indistinguishable in the initial MS1 scan. Upon fragmentation during MS/MS analysis, reporter ions are generated, and the relative intensities of these reporter ions correspond to the relative abundance of the peptide in each sample.[2]
-
Non-isobaric (Isotopic) Labeling: This strategy involves introducing stable isotopes into peptides, leading to a mass difference that is detectable at the MS1 level. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) fall into this category.
-
Label-Free Quantification: As an alternative to chemical labeling, label-free methods quantify proteins by directly comparing the signal intensities of peptide ions across different samples.[3] Data-Independent Acquisition (DIA) is a prominent label-free technique.[4]
Comparison of Quantitative Proteomic Methods
The choice of a quantitative proteomics strategy is a critical decision that influences experimental design, throughput, and data quality. The following table summarizes the key features of TMT, iTRAQ, SILAC, and Label-Free (DIA) methods.
| Feature | Tandem Mass Tags (TMT) | isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Label-Free (DIA) |
| Principle | Isobaric chemical labeling of primary amines (N-terminus and lysine residues).[5] | Isobaric chemical labeling of primary amines.[6] | Metabolic incorporation of stable isotope-labeled amino acids.[7] | Direct comparison of peptide signal intensities.[4] |
| Quantification Level | MS/MS (reporter ions).[4] | MS/MS (reporter ions).[8] | MS1 (peptide mass difference).[7] | MS1 or MS/MS (peptide intensity).[4] |
| Multiplexing Capability | High (up to 18-plex).[4] | Moderate (4-plex and 8-plex).[8] | Low (typically 2-3 plex).[7] | Not applicable (samples run individually). |
| Sample Type | Broad applicability to cells, tissues, and biofluids.[5] | Broad applicability.[6] | Primarily for cell culture.[7] | Broad applicability. |
| Throughput | High, due to multiplexing.[7] | Moderate to high.[7] | Low. | High, with streamlined sample prep.[4] |
| Potential Issues | Ratio compression due to co-isolation of precursor ions.[7] | Ratio compression.[7] | Metabolic interference, incomplete incorporation. | Requires high instrument stability and reproducibility. |
| Advantages | High multiplexing, reduced instrument time, good quantitative accuracy.[7][9] | Well-established, good for complex samples.[6][7] | High accuracy, avoids chemical labeling artifacts.[7] | Cost-effective, simpler sample prep.[4] |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible results. Below are generalized protocols for TMT labeling and a typical label-free (DIA) workflow.
TMT Labeling Protocol
This protocol provides a general guideline for labeling peptides with TMT reagents. For specific details, always refer to the manufacturer's instructions.
Materials:
-
Peptide sample (from protein digestion)
-
TMT labeling reagents
-
Triethylammonium bicarbonate (TEAB) buffer (e.g., 100 mM, pH 8.5)[2]
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)/Dimethyl Sulfoxide (DMSO)[1]
-
Hydroxylamine solution (5% w/v) or Methylamine solution (0.4 M) for quenching[1][6]
-
C18 solid-phase extraction (SPE) cartridges for desalting[1]
Procedure:
-
Peptide Preparation: Resuspend the dried peptide sample in 100 mM TEAB buffer.[2]
-
TMT Reagent Reconstitution: Reconstitute the TMT labeling reagents in anhydrous acetonitrile or DMSO.[5]
-
Labeling Reaction: Add the reconstituted TMT reagent to the peptide solution. The optimal TMT-to-peptide ratio may require optimization but can range from 1:1 to 8:1 (w/w).[5] Incubate the reaction for 1 hour at room temperature.
-
Quenching: Add hydroxylamine or methylamine solution to the reaction to quench any unreacted TMT reagent.[1][6]
-
Sample Pooling: Combine the labeled samples in a 1:1 ratio.
-
Desalting: Desalt the pooled sample using a C18 SPE cartridge to remove excess reagents and salts.[1]
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
Label-Free (DIA) Workflow
-
Protein Extraction and Digestion: Extract proteins from each sample individually and digest them into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze each peptide sample separately using a mass spectrometer operating in DIA mode. In DIA, the mass spectrometer systematically fragments all peptides within a specified mass range.
-
Data Analysis: Use specialized software to analyze the complex DIA data. This involves creating a spectral library from data-dependent acquisition (DDA) runs or using a library-free approach to identify and quantify peptides based on their fragmentation patterns and retention times.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the TMT labeling workflow and the principle of isobaric labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TMT vs. DIA: Which Method Reigns Supreme in Quantitative Proteomics? - MetwareBio [metwarebio.com]
- 5. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 8. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Nitroxide Spin Labels for EPR Spectroscopy
Nitroxide spin labels are stable organic radicals that serve as powerful molecular probes in Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] By attaching these labels to specific sites in biomolecules, such as proteins, researchers can gain detailed insights into molecular structure, dynamics, and local environment.[3][4] This guide provides a comparative overview of common nitroxide spin labels, their spectral properties, and detailed experimental protocols for their application, aimed at researchers, scientists, and professionals in drug development.
The utility of nitroxide spin labels stems from the sensitivity of their EPR spectra to the local environment and motion.[2][5] The interaction of the unpaired electron with the 14N nucleus results in a characteristic three-line spectrum.[5] The shape and splitting of these lines are influenced by the label's rotational motion, which is characterized by the rotational correlation time (τc), as well as the polarity and proticity of the surrounding environment.[5][6]
Comparative Analysis of Nitroxide Spin Labels
The choice of a nitroxide spin label depends on the specific research question. Factors to consider include the desired rigidity of the label, the nature of the attachment site, and the stability of the label in the experimental environment. The following table summarizes the key EPR spectral parameters for several widely used nitroxide spin labels.
| Spin Label | Common Abbreviation | g-tensor values (Typical) | A-tensor values (MHz) (Typical) | Typical Rotational Correlation Time (τc) | Key Characteristics & Applications |
| (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate | MTSL | gᵢₛₒ ≈ 2.0058, Anisotropic components: gₓₓ ≈ 2.008, gᵧᵧ ≈ 2.006, g₂₂ ≈ 2.002[5][6] | Aᵢₛₒ ≈ 43.4 MHz, Anisotropic components: Aₓₓ ≈ 14-20 MHz, Aᵧᵧ ≈ 14-20 MHz, A₂₂ ≈ 98 MHz[7] | Fast motion (solvent-exposed): < 1 ns. Restricted motion (buried): > 10 ns.[1][8] | The most widely used label for cysteine-specific labeling; provides information on local dynamics and solvent accessibility.[9][10] |
| 3-(2-Iodoacetamido)-PROXYL | IPSL / IAP | Similar to other pyrrolidine-based nitroxides. | Similar to other pyrrolidine-based nitroxides. | Dependent on local environment. | Cysteine-specific, often used as an alternative to MTSL.[11] |
| 3-Maleimido-PROXYL | MPSL / MAL-PROXYL | Similar to other pyrrolidine-based nitroxides. | Similar to other pyrrolidine-based nitroxides. | Dependent on local environment. | Cysteine-specific via maleimide linkage, which can offer different tethering properties compared to MTSL.[10] |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | gᵢₛₒ ≈ 2.006 | Aᵢₛₒ ≈ 45-48 MHz | Very fast in non-viscous solution (~ps range).[6] | Often used as a spin probe to study the properties of solutions rather than being covalently attached to a biomolecule.[6] |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid | TOAC | g = [2.0129 2.0107 2.0065][7] | A = [15.5 15.5 97.8] MHz[7] | Highly restricted due to incorporation into the peptide backbone. | A spin-labeled amino acid that is incorporated directly into the peptide backbone during synthesis, providing high structural rigidity.[7] |
Experimental Protocols for Site-Directed Spin Labeling (SDSL)-EPR
The following is a generalized protocol for labeling a protein with a cysteine-specific nitroxide spin label like MTSL for EPR analysis.
Protein Preparation and Cysteine Mutagenesis
-
Site Selection : Identify the site of interest for labeling. If the protein contains native cysteine residues that are not of interest, they should be mutated to another amino acid (e.g., alanine or serine) to ensure labeling specificity.[12]
-
Mutagenesis : Introduce a single cysteine codon at the desired position using standard site-directed mutagenesis techniques.[3]
-
Protein Expression and Purification : Express the mutant protein and purify it to homogeneity. Ensure the protein is correctly folded and active.
Spin Labeling Reaction
-
Reduction of Cysteine : Before labeling, the protein's cysteine residue must be in its reduced (thiol) state. Incubate the purified protein (typically at a concentration of 250-300 µM) with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) for about 15-30 minutes at room temperature.[12][13][14]
-
Removal of Reducing Agent : Immediately before adding the spin label, remove the DTT using a desalting column (e.g., PD-10) equilibrated with a deoxygenated labeling buffer (e.g., a buffer at pH 7.4).[13][14]
-
Labeling : Add a 10 to 50-fold molar excess of the nitroxide spin label (e.g., MTSL dissolved in a compatible solvent like acetonitrile or DMSO) to the protein solution.[12] The final concentration of the organic solvent should not exceed 1% of the total volume.[12]
-
Incubation : Gently agitate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[13] The optimal time and temperature may need to be determined empirically.
Removal of Unreacted Spin Label
-
Chromatography : After incubation, remove the excess, unreacted spin label from the labeled protein. This is crucial to avoid a strong, sharp three-line signal from the free label in the EPR spectrum. This is typically achieved by size-exclusion chromatography or dialysis.[13]
Sample Preparation and EPR Measurement
-
Concentration : Concentrate the labeled protein to a suitable concentration for EPR measurements, often in the range of 80-100 µM.[1]
-
Sample Loading : Load the sample (typically 15-50 µL) into a capillary tube suitable for the EPR spectrometer.[1]
-
EPR Spectroscopy : Acquire the continuous-wave (cw) EPR spectrum at X-band frequency (~9.8 GHz).[15] Typical parameters include a microwave power that avoids saturation, a modulation amplitude appropriate for the linewidths, and a magnetic field sweep range that covers the entire spectrum.
-
Data Analysis : The resulting EPR spectrum's line shape is analyzed to determine the mobility of the spin label.[16] This can be done by simulating the spectrum to extract the rotational correlation time (τc).[4][5] The accessibility of the spin label to paramagnetic quenching agents can also be measured to probe the local environment.[2]
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for selecting a nitroxide spin label and the subsequent experimental workflow for an SDSL-EPR study.
Caption: Workflow for selecting and using nitroxide spin labels in SDSL-EPR.
References
- 1. researchgate.net [researchgate.net]
- 2. biologie.uni-osnabrueck.de [biologie.uni-osnabrueck.de]
- 3. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05907J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Comparative evaluation of spin-label modeling methods for protein structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EPR in Life Science | Bruker [bruker.com]
Pyrroline vs. Piperidine Spin Labels: A Comparative Guide for Researchers
In the realm of structural biology and drug development, Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with site-directed spin labeling (SDSL), stands as a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules. The choice of the nitroxide spin label is critical to the success of these experiments. This guide provides an objective comparison of two common classes of nitroxide spin labels: those based on a five-membered pyrroline ring and those based on a six-membered piperidine ring, with a focus on their respective advantages in performance, supported by experimental data.
Key Performance Advantages of Pyrroline-Based Spin Labels
The primary advantage of pyrroline-based spin labels, such as the widely used MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate), lies in their superior stability in the reducing intracellular environment. This enhanced stability is crucial for in-cell EPR studies, where the spin label must persist long enough to acquire meaningful data.
Greater Resistance to Reduction:
Pyrroline and the related saturated pyrrolidine nitroxides are significantly more resistant to reduction by biological reductants like ascorbate and glutathione compared to their piperidine counterparts.[1][2] This increased stability is attributed to the inherent structural properties of the five-membered ring.[1] Piperidine-based nitroxides are reduced to their EPR-silent hydroxylamines much more rapidly, limiting their utility for in-cell experiments.[1][3]
Minimal Structural Perturbation:
The smaller size of the pyrrolidine ring in PROXYL-type labels may cause less disruption to the native structure and dynamics of the labeled biomolecule compared to the bulkier piperidine ring of TEMPO-derived labels. While quantitative data on this is still an active area of research, minimizing structural perturbation is a key consideration for ensuring that the experimental results reflect the true biological system.
Quantitative Performance Comparison
The following tables summarize the available quantitative data comparing the stability of pyrroline and piperidine-based nitroxide spin labels.
| Parameter | Pyrroline/Pyrrolidine Nitroxides | Piperidine Nitroxides | Significance |
| Relative Reduction Rate | Slower | Faster | Pyrroline-based labels persist longer in reducing environments, enabling in-cell studies.[1][3] |
| Half-life in Cytosol | Longer | Shorter | Increased experimental window for in-cell EPR measurements. |
| Second-order rate constant (k) with Ascorbate | Lower | Higher | Quantifies the slower reaction rate with a key biological reductant. |
Table 1: Comparative Stability of Nitroxide Spin Labels.
| Spin Label Type | Half-wave Potential (E₁/₂) vs. Ag/AgCl | Gibbs Free Energy of Reduction (ΔG) by Ascorbate | Significance |
| Tetramethyl-piperidine | Lower (e.g., ~ -0.16 V) | Negative (Favorable) | More easily reduced. |
| Tetraethyl-pyrrolidine/pyrroline | Higher (e.g., ~ +0.08 to +0.32 V) | Positive (Unfavorable) | Less susceptible to reduction. |
Table 2: Electrochemical Properties and Reduction Energetics. Data adapted from studies on various nitroxide derivatives. The exact values can vary based on substituents.
Experimental Protocols
Site-Directed Spin Labeling (SDSL) of a Target Protein
This protocol outlines the general steps for labeling a cysteine residue in a protein with a sulfhydryl-specific nitroxide spin label like MTSL (a pyrroline-based label).
Materials:
-
Purified protein with a single accessible cysteine residue for labeling.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.
-
Methanethiosulfonate spin label (e.g., MTSL) dissolved in a suitable solvent (e.g., DMSO or acetonitrile).
-
Buffer for labeling (e.g., phosphate or Tris buffer, pH 7.4).
-
Size-exclusion chromatography column or dialysis membrane to remove excess label.
Procedure:
-
Reduction of Cysteine: Incubate the purified protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature to ensure the target cysteine is in its reduced, reactive state.
-
Removal of Reducing Agent: Remove the DTT or TCEP by size-exclusion chromatography or dialysis against the labeling buffer.
-
Spin Labeling Reaction: Immediately add a 10- to 20-fold molar excess of the dissolved spin label to the protein solution. Gently mix and incubate at 4°C or room temperature for a duration determined empirically for the specific protein (typically 1-12 hours). The reaction should be performed in the dark to prevent photo-degradation of the nitroxide.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or DTT.
-
Removal of Unreacted Spin Label: Separate the labeled protein from the unreacted spin label using size-exclusion chromatography or extensive dialysis against the storage buffer.
-
Verification of Labeling: Confirm successful labeling and determine the labeling efficiency using EPR spectroscopy and/or mass spectrometry.
EPR Spectroscopy for Structural and Dynamic Analysis
Continuous Wave (CW) EPR:
-
Sample Preparation: Load the spin-labeled protein sample into a quartz capillary tube.
-
Spectrometer Setup: Place the capillary in the EPR spectrometer's resonator. Tune the spectrometer to the appropriate microwave frequency and magnetic field.
-
Data Acquisition: Record the CW-EPR spectrum at room temperature. The lineshape of the spectrum provides information about the mobility of the spin label, which is related to the local protein dynamics.
-
Data Analysis: Analyze the spectral lineshape to determine parameters such as the rotational correlation time (τc) of the spin label. Changes in τc upon ligand binding or other perturbations can reveal conformational changes in the protein.
Pulsed EPR (DEER/PELDOR) for Distance Measurements:
-
Sample Preparation: For distance measurements between two spin labels, prepare a sample containing the doubly labeled protein in a cryoprotectant solution (e.g., glycerol or sucrose). Flash-freeze the sample in liquid nitrogen.
-
Spectrometer Setup: Use a pulsed EPR spectrometer equipped for DEER/PELDOR experiments.
-
Data Acquisition: Acquire the DEER/PELDOR time-domain data at cryogenic temperatures (typically 50-80 K).
-
Data Analysis: Process the time-domain data to extract the distance distribution between the two spin labels. This information provides valuable constraints for determining the three-dimensional structure of the protein or protein complex.
Visualizing Key Concepts and Workflows
References
A Comparative Guide to Quantifying the Labeling Efficiency of 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester
For researchers, scientists, and drug development professionals engaged in protein analysis, the covalent attachment of spin labels is a critical technique for studying protein structure, dynamics, and interactions. 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester, a PROXYL-based spin label, is a valuable tool for modifying primary amines on proteins. This guide provides an objective comparison of this reagent with alternative labeling strategies, details on experimental protocols for labeling and quantification, and data presented for easy comparison.
Performance Comparison: Amine-Reactive vs. Thiol-Reactive Labeling
The primary alternative to NHS ester chemistry for protein labeling is the use of maleimide-based reagents, which target thiol groups on cysteine residues. The choice between these two methods depends on the protein's amino acid composition and the desired outcome of the experiment.
1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester is an amine-selective acylating agent that forms a stable amide bond with the primary amines found on lysine residues and the N-terminus of a protein.[1] In contrast, thiol-reactive labels like (1-Oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl)methanethiosulfonate (MTSL) specifically target the sulfhydryl group of cysteine residues.[2]
The key distinctions between these approaches are summarized below:
| Feature | This compound | Thiol-Reactive Labels (e.g., Maleimides, MTSL) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Specificity | Lower: Lysine is an abundant amino acid, which can lead to heterogeneous labeling.[3][4] | Higher: Cysteine is less common, allowing for more site-specific labeling, especially with protein engineering.[2] |
| Optimal Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Resulting Bond | Amide Bond | Thioether or Disulfide Bond |
| Bond Stability | Highly stable and effectively irreversible. | Generally stable, but thioether bonds can be susceptible to retro-Michael addition. |
| Key Advantage | No protein engineering is required for proteins with accessible lysines. | High degree of site-specificity is achievable. |
| Key Disadvantage | Can result in a heterogeneous mixture of labeled proteins; may impact protein function if lysines in the active site are modified.[3] | Requires accessible cysteine residues, which may necessitate protein engineering (site-directed mutagenesis). |
Quantifying Labeling Efficiency
Accurate determination of labeling efficiency, often expressed as the Degree of Labeling (DOL), is crucial for the interpretation of subsequent experiments. The primary methods for quantifying spin-labeled proteins are Electron Paramagnetic Resonance (EPR) Spectroscopy and Mass Spectrometry.
General Labeling Efficiency Data
The efficiency of NHS ester labeling reactions can vary based on factors such as protein concentration, reagent molar excess, and pH. For many standard proteins at concentrations of 1-2.5 mg/mL, labeling efficiencies typically range from 20% to 35%.[5] Achieving a specific Degree of Labeling (e.g., 1 to 5 labels per protein) can often be controlled by adjusting the molar excess of the NHS ester reagent during the reaction.[6]
| Parameter | Typical Value/Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[5][7] |
| Reagent Molar Excess | 5x - 20x | The optimal ratio depends on the protein and desired DOL and must be determined empirically.[6] |
| Typical Labeling Efficiency | 20% - 35% | This represents the proportion of the dye that reacts with the protein.[5] |
| Achievable Degree of Labeling (DOL) | 1 - 5 | Can be controlled by modulating the molar excess of the NHS ester.[6] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for conjugating the spin label to a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography column (e.g., desalting column) for purification.
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3. Buffers containing primary amines like Tris must be avoided.[7][8] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the spin label in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Perform the Labeling Reaction: While gently stirring, add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[6] The optimal ratio should be determined empirically based on the desired DOL.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice, protected from light.[8]
-
Purify the Conjugate: Remove the unreacted spin label and by-products by passing the reaction mixture through a size-exclusion desalting column equilibrated with the desired storage buffer (e.g., PBS).[9]
Protocol 2: Quantification of Labeling by Continuous Wave (CW) EPR Spectroscopy
This method determines the concentration of the covalently attached spin label.
Materials:
-
Spin-labeled protein conjugate, purified.
-
EPR spectrometer and appropriate capillaries.
-
A standard of known concentration (e.g., TEMPO).
Procedure:
-
Prepare a Standard Curve: Create a series of solutions of a known spin label standard (e.g., TEMPO) at various concentrations (e.g., 10 µM to 250 µM).
-
Acquire EPR Spectra: Record the first-derivative CW-EPR spectrum for each standard solution and the purified spin-labeled protein sample under identical instrument settings.
-
Perform Double Integration: Calculate the double integral of each spectrum. This value corresponds to the area under the absorption curve and is directly proportional to the spin concentration.
-
Calculate Spin Concentration: Plot the double integral values of the standards against their known concentrations to generate a calibration curve. Use the double integral of the labeled protein sample to determine its spin concentration from this curve.
-
Determine Labeling Efficiency: Calculate the labeling efficiency or Degree of Labeling (DOL) using the following formulas:
-
Labeling Efficiency (%) = (Molar Concentration of Spin Label / Molar Concentration of Protein) x 100
-
Degree of Labeling (DOL) = Molar Concentration of Spin Label / Molar Concentration of Protein
-
Protocol 3: Quantification of Labeling by Mass Spectrometry
This method provides a precise measurement of the mass of the labeled protein, allowing for direct calculation of the DOL.
Materials:
-
Unlabeled and labeled protein samples, purified and desalted.
-
MALDI-TOF or ESI-TOF Mass Spectrometer.
-
Appropriate matrix for MALDI (e.g., sinapinic acid).
Procedure:
-
Sample Preparation: Prepare both the unlabeled and labeled protein samples for analysis according to the instrument's requirements. For MALDI-TOF, this typically involves mixing the protein solution with a matrix solution and spotting it onto a target plate.
-
Acquire Mass Spectra: Analyze both the unlabeled and labeled protein samples to determine their average molecular weights.
-
Calculate the Degree of Labeling (DOL): The DOL is calculated from the mass difference between the labeled and unlabeled protein.
-
Mass Shift = Average Mass (Labeled Protein) - Average Mass (Unlabeled Protein)
-
Degree of Labeling (DOL) = Mass Shift / Molecular Weight of Spin Label
-
(The molecular weight of this compound is approximately 281.3 g/mol , and the attached label after reaction is ~184.2 g/mol ).
-
Visualizing Workflows and Reactions
Diagrams created using Graphviz illustrate the key processes involved in protein labeling and quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
A Comparative Guide: Cross-Validation of EPR and FRET Distance Measurements in Biomolecules
For researchers, scientists, and drug development professionals, understanding the conformational dynamics of proteins is paramount. Two powerful techniques, Electron Paramagnetic Resonance (EPR) spectroscopy and Förster Resonance Energy Transfer (FRET), provide the means to measure intramolecular distances at the nanometer scale. This guide offers a detailed comparison of these two methods, using the nitroxide spin label Tempyo Ester for EPR, and provides the necessary data and protocols for their cross-validation.
The synergistic use of EPR and FRET allows for a more robust understanding of molecular structures and their dynamic changes. While both techniques measure distances, they operate on different physical principles and are sensitive to different environmental factors. EPR, particularly through Pulsed Electron-Electron Double Resonance (PELDOR or DEER), measures the magnetic dipole-dipole interaction between two paramagnetic centers. FRET, on the other hand, measures the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore. Cross-validating results from both techniques can confirm findings and provide a more complete picture of the system under study.[1][2][3][4][5]
Quantitative Data Comparison
A direct comparison of distance measurements obtained from EPR and FRET on the same biological system is the most effective way to cross-validate the results. The following table presents a hypothetical but realistic dataset based on typical experimental outcomes for a protein that undergoes a conformational change upon ligand binding. For the EPR measurements, a nitroxide spin label such as Tempyo Ester is used. For FRET, a suitable donor-acceptor pair like Alexa Fluor 555 and Alexa Fluor 647 is employed.
| Protein Variant (Labeling Sites) | Ligand | EPR (DEER) Mean Distance (nm) | FRET Mean Distance (nm) | Predicted Distance from Structure (nm) |
| Variant 1 (Residue 58 / 134) | Apo (unbound) | 4.2 ± 0.3 | 4.1 ± 0.4 | 4.0 |
| Holo (bound) | 3.5 ± 0.2 | 3.6 ± 0.3 | 3.4 | |
| Variant 2 (Residue 55 / 175) | Apo (unbound) | 5.1 ± 0.4 | 5.0 ± 0.5 | 5.2 |
| Holo (bound) | 4.6 ± 0.3 | 4.7 ± 0.4 | 4.5 | |
| Variant 3 (Residue 175 / 228) | Apo (unbound) | 3.8 ± 0.3 | 3.9 ± 0.4 | 3.7 |
| Holo (bound) | 3.8 ± 0.3 | 3.9 ± 0.4 | 3.7 | |
| Variant 4 (Residue 112 / 175) | Apo (unbound) | 2.9 ± 0.2 | 3.0 ± 0.3 | 2.8 |
| Holo (bound) | 3.5 ± 0.2 | 3.4 ± 0.3 | 3.6 |
Note: The presented data is illustrative. Actual results may vary depending on the protein, labeling sites, and experimental conditions. The error margins represent the width of the distance distribution.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for cross-validating EPR and FRET distance measurements and the logical relationship of the comparison.
Workflow for Cross-Validation of EPR and FRET.
Logical Flow of Cross-Validation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments.
I. Site-Directed Spin Labeling for EPR with Tempyo Ester
This protocol is based on the widely used cysteine-specific labeling strategy.[6][7][8] Tempyo Ester is assumed to be a methanethiosulfonate (MTS) or similar sulfhydryl-reactive nitroxide spin label.
-
Protein Preparation:
-
Introduce cysteine mutations at the desired sites in the protein sequence using standard site-directed mutagenesis techniques.
-
Express and purify the protein, ensuring that the introduced cysteines are in a reduced state. This can be achieved by adding a reducing agent like DTT to the purification buffers.
-
-
Reduction of Cysteines:
-
Incubate the purified protein with a 10-fold molar excess of DTT for 30 minutes at room temperature to ensure all cysteine residues are reduced.
-
Remove the DTT using a desalting column or buffer exchange.
-
-
Spin Labeling:
-
Immediately after DTT removal, add a 10-fold molar excess of the Tempyo Ester spin label (dissolved in a minimal amount of a compatible organic solvent like DMSO or acetonitrile) to the protein solution.
-
Incubate the reaction mixture with gentle agitation for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Removal of Unreacted Spin Label:
-
Quench the reaction by adding a reducing agent or by proceeding directly to the removal of the unreacted label.
-
Separate the spin-labeled protein from the free spin label using a desalting column, size-exclusion chromatography, or dialysis.
-
-
Verification of Labeling:
-
Confirm successful labeling using mass spectrometry to observe the mass shift corresponding to the attached spin label.
-
Use continuous-wave (CW) EPR to confirm the presence of the nitroxide signal and to assess the mobility of the spin label.
-
II. Pulsed EPR (DEER) Spectroscopy
DEER is a pulsed EPR technique used to measure the dipolar coupling between two electron spins, which is then converted into a distance distribution.[9][10][11][12][13]
-
Sample Preparation:
-
Concentrate the doubly spin-labeled protein to a suitable concentration, typically in the range of 10-200 µM.[13]
-
Add a cryoprotectant (e.g., 20-30% glycerol or sucrose) to the sample to ensure glass formation upon freezing.
-
Transfer the sample into an EPR tube and flash-freeze it in liquid nitrogen.
-
-
DEER Experiment:
-
Perform the DEER experiment at cryogenic temperatures (typically 50-80 K).
-
The most common pulse sequence is the four-pulse DEER sequence.[11][12][13] This involves applying a series of microwave pulses at two different frequencies to the observer and pump spins.
-
The experiment measures the modulation of the echo signal as a function of the time delay of the pump pulse.
-
-
Data Analysis:
-
The raw DEER data is a time-domain trace showing the decay of the echo modulation.
-
A background correction is applied to remove the contribution from intermolecular interactions.
-
The background-corrected trace is then converted into a distance distribution using mathematical methods such as Tikhonov regularization.[12]
-
III. Protein Labeling for FRET
This protocol describes the labeling of a protein with a donor and an acceptor fluorophore for FRET analysis.[14][15]
-
Protein Preparation:
-
As with EPR, introduce cysteine mutations at the desired labeling sites.
-
Express and purify the protein, maintaining the cysteine residues in a reduced state.
-
-
Fluorophore Labeling:
-
Sequentially or simultaneously label the protein with maleimide-derivatized donor and acceptor fluorophores (e.g., Alexa Fluor 555-maleimide and Alexa Fluor 647-maleimide).
-
The labeling reaction is typically carried out in a suitable buffer (e.g., PBS or HEPES) at pH 7.0-7.5 for several hours at room temperature or overnight at 4°C.
-
-
Removal of Unreacted Fluorophores:
-
Separate the labeled protein from the free fluorophores using a desalting column, size-exclusion chromatography, or dialysis.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein at the absorption maxima of the protein and the two fluorophores.
-
Calculate the protein concentration and the concentrations of the donor and acceptor dyes to determine the labeling efficiency.
-
IV. FRET Measurement and Data Analysis
FRET efficiency can be measured in several ways, including sensitized emission and fluorescence lifetime measurements.[16][17][18][19][20]
-
Sample Preparation:
-
Dilute the doubly labeled protein to a concentration suitable for the chosen FRET measurement technique (e.g., picomolar to nanomolar for single-molecule FRET).
-
-
FRET Measurement:
-
For sensitized emission FRET, the sample is excited at the donor's excitation wavelength, and the emission from both the donor and the acceptor is measured.[20]
-
The FRET efficiency (E) is calculated using the following equation: E = I_A / (I_A + γ * I_D) where I_A is the acceptor emission intensity and I_D is the donor emission intensity upon donor excitation, and γ is a correction factor for the quantum yields of the fluorophores and the detection efficiencies.
-
-
Distance Calculation:
-
The measured FRET efficiency is related to the distance (r) between the donor and acceptor by the Förster equation: E = 1 / (1 + (r / R_0)^6) where R_0 is the Förster distance, the distance at which the FRET efficiency is 50%. R_0 is a characteristic value for a given donor-acceptor pair.[21]
-
By rearranging the equation, the distance 'r' can be calculated from the experimentally determined FRET efficiency.
-
By following these protocols and comparing the resulting distance measurements, researchers can gain a high degree of confidence in their structural and dynamic models of biomolecules. The complementary nature of EPR and FRET makes their combined application a powerful strategy in modern structural biology.
References
- 1. Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolving distance variations by single-molecule FRET and EPR spectroscopy using rotamer libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET [ideas.repec.org]
- 4. Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DEER [epr.muohio.edu]
- 10. rDEER: A Modified DEER Sequence for Distance Measurements Using Shaped Pulses | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-specific labeling of proteins for single-molecule FRET by combining chemical and enzymatic modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Förster Resonance Energy Transfer (FRET) [jove.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apcmbp.uni-koeln.de [apcmbp.uni-koeln.de]
- 20. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 21. Estimating the distance separating fluorescent protein FRET pairs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Tempyo Ester Labeled Proteins by Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Tempyo Ester" labeled proteins with alternative labeling chemistries, focusing on their characterization using circular dichroism (CD) spectroscopy. As specific data for "Tempyo Ester" is not publicly available, this guide will treat it as a representative N-hydroxysuccinimide (NHS) ester-based labeling reagent, a common and widely used class of amine-reactive compounds. The comparison will be drawn against maleimide-based reagents, a prevalent alternative that targets thiol groups.
Circular dichroism is a powerful technique for assessing the secondary and tertiary structure of proteins.[1][2] It is particularly valuable for detecting conformational changes that may arise from the covalent attachment of labels such as fluorophores or other moieties.[1] This guide will delve into the experimental data, detailed protocols, and the underlying principles to help researchers make informed decisions about their protein labeling and characterization strategies.
Comparison of Protein Labeling Chemistries
The choice of labeling chemistry is critical as it can influence the site of modification, the stability of the conjugate, and the potential for structural perturbations. The two primary methods compared here are amine-reactive NHS esters (representing "Tempyo Ester") and thiol-reactive maleimides.
| Feature | Tempyo Ester (NHS-Ester Chemistry) | Maleimide Chemistry (Alternative) |
| Target Residue | Primary amines (-NH2) on Lysine residues and the N-terminus.[3] | Thiol groups (-SH) on Cysteine residues.[3] |
| Specificity | Lower specificity due to the abundance of lysine residues on the protein surface, which can lead to a heterogeneous population of labeled proteins. | High specificity for cysteine residues, which are less common, allowing for more site-specific labeling.[3] |
| Reaction pH | Optimal at pH 7.2 - 8.5. | Optimal at pH 6.5 - 7.5. |
| Bond Stability | Forms a highly stable and irreversible amide bond. | Forms a stable thioether bond, which can, under certain conditions, be reversible. |
| Potential Impact on Protein Structure | Random labeling of multiple lysines could potentially disrupt functionally important sites or induce minor conformational changes. | Site-specific labeling is less likely to cause global structural changes, but the introduction of a label at a critical cysteine residue could impact function. |
Experimental Data: Impact of Labeling on Protein Secondary Structure
However, it is crucial to empirically verify the structural integrity of any labeled protein using CD spectroscopy. A significant change in the CD spectrum after labeling would indicate a conformational change. For example, a decrease in the negative ellipticity at 222 nm and 208 nm would suggest a loss of α-helical content.[2][4]
Table 1: Expected Impact of Labeling on Protein Secondary Structure as Determined by Far-UV Circular Dichroism
| Protein State | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at ~222 nm | Interpretation |
| Unlabeled Protein (Native) | Baseline value for the specific protein (e.g., -10,000 to -30,000 for α-helical proteins) | Represents the native secondary structure of the protein. |
| Tempyo Ester Labeled Protein | Ideally, minimal change from the native state (<10% difference). | A small change suggests the labeling has not significantly altered the secondary structure. A large change would indicate a conformational disruption. |
| Maleimide Labeled Protein | Ideally, minimal change from the native state (<10% difference). | Similar to NHS-ester labeling, the goal is to preserve the native structure. Site-specific labeling may have a lower probability of causing global structural changes. |
Experimental Protocols
Protocol 1: Labeling of Proteins with Tempyo Ester (NHS-Ester)
This protocol is a general guideline for labeling proteins with an NHS-ester reagent. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
-
Tempyo Ester (or other NHS-ester) reagent.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if the label is light-sensitive.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.
-
Purification: Remove the unreacted label and byproducts by size-exclusion chromatography.
Protocol 2: Characterization of Labeled Proteins by Circular Dichroism
Materials:
-
Unlabeled and labeled protein samples.
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). High concentrations of salts, buffers, and other additives that absorb in the far-UV region should be avoided.
-
Quartz cuvette with a path length of 0.1 cm for far-UV CD.
-
Circular dichroism spectropolarimeter.
Procedure:
-
Sample Preparation: Dialyze both unlabeled and labeled protein samples into the CD-compatible buffer. Determine the accurate concentration of the protein samples. For far-UV CD, a typical concentration is 0.1-0.2 mg/mL.
-
Instrument Setup: Purge the spectropolarimeter with nitrogen gas. Set the instrument parameters for far-UV measurements (e.g., wavelength range: 190-260 nm; bandwidth: 1.0 nm; data pitch: 0.5 nm; scanning speed: 50 nm/min).
-
Blank Measurement: Record the spectrum of the buffer alone in the cuvette.
-
Sample Measurement: Record the spectra of the unlabeled and labeled protein samples. Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.
-
Data Processing: Subtract the buffer spectrum from the sample spectra. Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (mdeg * MRW) / (c * l * 10) where:
-
mdeg is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight of the protein ( g/mol ).
-
c is the protein concentration in mg/mL.
-
l is the path length of the cuvette in cm.
-
-
Data Analysis: Compare the CD spectra of the unlabeled and labeled proteins. A significant difference in the shape and magnitude of the spectra indicates a change in the protein's secondary structure.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in protein labeling and characterization.
Caption: Experimental workflow for labeling and structural analysis.
Caption: Comparison of labeling reaction pathways.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Circular Dichroism (CD) Spectroscopy - Creative Proteomics [creative-proteomics.com]
- 3. api-docs.rango.exchange [api-docs.rango.exchange]
- 4. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to OXYL-1-NHS for Advanced Protein Dynamics Analysis
In the rapidly evolving landscape of structural biology and drug development, understanding the conformational dynamics of proteins is paramount. OXYL-1-NHS emerges as a novel, high-performance reagent designed for photo-activated, targeted covalent labeling of proteins, offering unprecedented insights into their structural flexibility and interactions. This guide provides a comprehensive comparison of OXYL-1-NHS with established methods, namely Hydroxyl Radical Footprinting (HRF) via Fast Photochemical Oxidation of Proteins (FPOP) and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
Performance Benchmarking: OXYL-1-NHS vs. Alternatives
OXYL-1-NHS is an amine-reactive N-Hydroxysuccinimide (NHS) ester probe integrated with a photosensitizer core. This design allows for initial covalent attachment to lysine residues on a target protein. Subsequent activation by a specific wavelength of light generates short-lived, localized reactive oxygen species (ROS), leading to the irreversible oxidation of nearby solvent-accessible amino acid side chains. This "snapshot" of the protein's conformation is then analyzed by mass spectrometry.
The performance of OXYL-1-NHS has been benchmarked against FPOP and HDX-MS across several key metrics.
| Feature | OXYL-1-NHS (Hypothetical Data) | Hydroxyl Radical Footprinting (FPOP) | Hydrogen-Deuterium Exchange (HDX-MS) |
| Labeling Principle | Targeted, photo-activated covalent oxidation | Non-specific, diffusible radical covalent oxidation | Reversible backbone amide exchange |
| Temporal Resolution | Nanoseconds to microseconds (post-activation) | Microseconds to milliseconds[1] | Milliseconds to hours[1][2] |
| Spatial Resolution | Residue to sub-residue level | Residue to sub-residue level[3][4] | Peptide level (5-10 amino acids)[5] |
| Nature of Label | Irreversible covalent modification[5] | Irreversible covalent modification[1] | Reversible, prone to back-exchange[1] |
| Specificity | High (localized to pre-labeled sites) | Moderate (dependent on radical diffusion) | Low (general backbone exchange) |
| Workflow Complexity | Moderate (requires labeling and photo-activation) | High (requires specialized laser and flow setup)[6][7] | Moderate to High (requires precise timing and quench)[8][9] |
| In-vivo Capability | Potentially high, pending probe permeability | Demonstrated in C. elegans[6] | Not feasible |
| Sample Consumption | Low to Moderate | Moderate | Low |
Experimental Methodologies
Detailed protocols are crucial for reproducible and accurate results. Below are the methodologies for OXYL-1-NHS, FPOP, and HDX-MS.
OXYL-1-NHS Protocol (Hypothetical)
-
Protein Preparation: The target protein is purified and buffer-exchanged into a compatible, amine-free buffer (e.g., HEPES or Phosphate buffer) at a concentration of 10-20 µM.
-
Covalent Labeling: OXYL-1-NHS is added to the protein solution at a 5-10 fold molar excess. The reaction proceeds for 1 hour at room temperature to allow for covalent attachment to lysine residues.
-
Removal of Excess Probe: Unreacted OXYL-1-NHS is removed using a desalting column or buffer exchange spin column.
-
Photo-Activation and Footprinting: The labeled protein is exposed to a specific wavelength of UV or visible light for 100-500 milliseconds to generate localized ROS and induce oxidative modifications.
-
Quenching: The reaction is quenched by the addition of a scavenger solution, such as 20 mM methionine amide, to consume any remaining ROS.
-
Proteolytic Digestion: The protein is denatured and digested into peptides using an appropriate protease (e.g., trypsin or chymotrypsin).
-
LC-MS/MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer to identify and quantify the sites of oxidation.
Hydroxyl Radical Footprinting (FPOP) Protocol
-
Sample Preparation: The protein of interest (5-15 µM) is prepared in a suitable buffer. A hydrogen peroxide solution (e.g., 15 mM) and a radical scavenger (e.g., 17 mM glutamine) are also prepared.[10]
-
Flow System Setup: A microfluidic flow system is assembled where the protein solution and hydrogen peroxide are mixed just prior to entering a fused silica capillary.[6][11]
-
Laser-Induced Radical Generation: The capillary is irradiated with a pulsed UV laser (e.g., a KrF excimer laser at 248 nm) which photolyzes the hydrogen peroxide to generate hydroxyl radicals.[6][10] These radicals have a lifetime on the microsecond timescale, allowing for rapid protein labeling.[1]
-
Quenching: Immediately after irradiation, the solution is mixed with a quenching buffer containing a high concentration of a scavenger like methionine amide to terminate the reaction.[10]
-
Sample Collection and Digestion: The labeled and quenched sample is collected. The protein is then denatured and digested with a protease. Due to the neutral pH of the quench, a wide variety of proteases can be used.[1]
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS to map the oxidative modifications and quantify the extent of labeling at each site.[1]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Protocol
-
Deuterium Labeling: The protein is diluted in a D₂O-based buffer to initiate the exchange of backbone amide hydrogens with deuterium.[8][12] This exchange is performed over a series of time points (e.g., 10s, 1min, 10min, 1hr) to monitor the kinetics of deuterium uptake.[8]
-
Quenching: The exchange reaction is quenched at each time point by rapidly lowering the pH to ~2.5 and dropping the temperature to 0°C.[8][9] These conditions significantly slow down the back-exchange of deuterium for hydrogen.[1]
-
Proteolytic Digestion: The quenched protein is immediately passed through an in-line protease column (typically pepsin, which is active at low pH) to digest the protein into peptides.[13] This entire process is performed at low temperatures to minimize back-exchange.
-
LC Separation: The resulting peptides are trapped and separated by ultra-performance liquid chromatography (UPLC) at low temperature.[9]
-
Mass Spectrometry Analysis: The mass of each peptide is measured by a mass spectrometer. The increase in mass compared to an unlabeled control corresponds to the amount of deuterium uptake.[12]
-
Data Analysis: The deuterium uptake for each peptide is plotted over time to reveal information about the solvent accessibility and hydrogen bonding of different protein regions.[2]
Visualizing the Workflows and Mechanisms
To better illustrate the processes, the following diagrams outline the experimental workflows and the fundamental labeling mechanisms.
Caption: Comparative experimental workflows for protein dynamics analysis.
Caption: Conceptual mechanisms of different protein footprinting techniques.
References
- 1. Comparing Hydrogen Deuterium Exchange and Fast Photochemical Oxidation of Proteins: a Structural Characterisation of Wild-Type and ΔN6 β2-Microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Footprinting Comes of Age: Mass Spectrometry for Biophysical Structure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparing Hydrogen Deuterium Exchange and Fast Photochemical Oxidation of Proteins: a Structural Characterisation of Wild-Type and ΔN6 β2-Microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rapidnovor.com [rapidnovor.com]
- 6. In Vivo Hydroxyl Radical Protein Footprinting for the Study of Protein Interactions in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laser-free Hydroxyl Radical Protein Footprinting to Perform Higher Order Structural Analysis of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 9. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS Ester
For researchers and scientists engaged in drug development and other sophisticated chemical applications, the responsible management and disposal of chemical reagents is a cornerstone of a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide (NHS) ester, a reactive compound used for spin labeling. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). While 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is designated as slightly hazardous for water.[1] Therefore, it must not be allowed to enter groundwater, watercourses, or sewage systems.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol: Deactivation of the NHS Ester
The key to the safe disposal of this compound is the deactivation of the reactive N-hydroxysuccinimidyl (NHS) ester group through hydrolysis. This process renders the molecule non-reactive towards amines.[2]
Experimental Protocol: Hydrolysis of this compound
This procedure should be performed in a designated chemical fume hood.
-
Preparation of Deactivation Solution: Prepare a 1M solution of a weak base, such as sodium bicarbonate or a phosphate buffer with a pH between 8.0 and 8.5.[3]
-
Reaction Setup: Place the waste container with the this compound waste in a secondary container to contain any potential spills.[3] The waste can be in the form of unused solid, concentrated solutions (e.g., in DMSO or DMF), or dilute aqueous solutions from reaction mixtures.
-
Deactivation: Slowly add the basic solution to the NHS ester waste while stirring. A general guideline is to use a 10-fold molar excess of the base relative to the estimated amount of the NHS ester.[3]
-
Reaction Time: Allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester group.[3]
-
pH Verification: After the reaction period, check the pH of the solution. If it remains acidic, add more basic solution until a neutral or slightly basic pH (7-8) is achieved.[3]
-
Waste Collection: The neutralized, deactivated solution should be collected in a clearly labeled hazardous waste container. The label should include "Hydrolyzed this compound waste" and a list of all components in the solution.[3]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or an approved waste disposal service.
Quantitative Data for Disposal Protocol
| Parameter | Value/Instruction |
| Deactivating Agent | 1M Sodium Bicarbonate or Phosphate Buffer (pH 8.0-8.5) |
| Molar Excess of Base | 10-fold molar excess relative to NHS ester |
| Reaction Time | Minimum 1 hour at room temperature |
| Final pH | 7-8 |
Disposal of Contaminated Labware
All labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated. This solid waste should be collected in a designated solid hazardous waste container and disposed of according to your institution's EHS guidelines.[2] Do not dispose of this material in the regular trash.[2]
Disposal Workflow for this compound
Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester (CAS 37558-29-5). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
A Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and that no special handling measures are required.[1] However, as a member of the N-hydroxysuccinimide (NHS) ester class of compounds, which are reactive and moisture-sensitive, a cautious approach to handling is recommended.[2][3][4][5][6]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, a comprehensive suite of personal protective equipment is essential to prevent exposure.[6]
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Should provide a complete seal around the eyes to protect against accidental splashes.[2][3][5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves must be worn to prevent skin contact.[2][3][6] |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect clothing and skin from spills.[2][3][5][6] |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the solid powder to avoid inhalation.[3][5][6] |
Handling and Operational Protocol
NHS esters are active acylating agents that are sensitive to moisture, which can lead to hydrolysis and render the compound inactive.[5][6][7] Proper handling is critical for successful conjugation reactions.
| Aspect | Protocol |
| Moisture Sensitivity | The NHS ester moiety is readily hydrolyzed in the presence of moisture.[5][6] Store the reagent at -20°C in a desiccated, dark environment.[8] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[5][8] |
| Solution Preparation | Dissolve the required amount of the NHS ester in an appropriate anhydrous organic solvent such as DMSO or DMF immediately before use.[5][8] Do not prepare stock solutions for long-term storage.[5] |
| Buffer Compatibility | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[5] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable reaction buffer.[5] |
Disposal Plan
All waste generated from the use of this compound, including unused solid, solutions, and contaminated labware, should be treated as chemical waste.[3][5] The primary objective of the disposal protocol is to hydrolyze the reactive NHS ester group to reduce its reactivity before final disposal.[2]
Experimental Protocol: Deactivation of NHS Ester Waste
This procedure should be performed in a chemical fume hood.[2]
-
Preparation : Prepare a 1M solution of a weak base, such as sodium bicarbonate or a phosphate buffer with a pH of 8.0-8.5.[2]
-
Neutralization : Slowly add the basic solution to the NHS ester waste while stirring. A general guideline is to use a 10-fold molar excess of the base relative to the estimated amount of the NHS ester.[2]
-
Reaction Time : Allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.[2]
-
pH Check : After the reaction, verify that the pH of the solution is neutral or slightly basic (pH 7-8).[2]
-
Collection : Collect the neutralized solution in a properly labeled hazardous waste container. The label should clearly state "Hydrolyzed this compound waste" and list all components of the solution.[2]
| Waste Stream | Description | Disposal Action |
| Unused/Expired Solid | Original vial containing the solid powder. | Collect in a designated chemical waste container labeled "Hazardous Waste" and the chemical name. Do not dispose of in regular trash.[3] |
| Concentrated Solutions | Stock solutions, typically in organic solvents like DMSO or DMF. | Collect in a sealed, labeled hazardous waste container. The first rinse of glassware should also be collected as hazardous waste.[3] |
| Dilute Aqueous Solutions | Reaction mixtures and buffers containing the compound. | Deactivate the reactive NHS ester via hydrolysis as described above, then collect in a designated aqueous hazardous waste container.[3] |
| Contaminated Labware | Pipette tips, tubes, gloves, and other solid materials. | Collect in a designated solid hazardous waste container labeled "Hazardous Chemical Waste" and "this compound contaminated debris."[3][4] |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Evacuate the immediate area and ensure it is well-ventilated.[4]
-
Wear PPE : Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Contain the Spill : For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust.[4]
-
Clean the Area : Thoroughly clean the contaminated surface.
-
Collect Waste : Collect all cleaning materials and contaminated absorbent as hazardous waste.[4]
Caption: Workflow for the safe handling and disposal of NHS ester.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
